LY-426965 hydrochloride
Description
Properties
CAS No. |
326821-27-6 |
|---|---|
Molecular Formula |
C28H39ClN2O2 |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C28H38N2O2.ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;1H/t28-;/m0./s1 |
InChI Key |
UUXFKMLSIOTOPP-JCOPYZAKSA-N |
Isomeric SMILES |
C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-cyclohexyl-4-(4-(2-methoxyphenyl)-1-piperazinyl)-2-methyl-2-phenyl-1-butanone LY 426965 LY-426965 LY426965 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LY-426965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-426965 hydrochloride is a potent and selective arylpiperazine derivative that functions as a full antagonist at the serotonin 1A (5-HT1A) receptor. Lacking any partial agonist activity, it represents a valuable research tool for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. Preclinical evidence suggests its potential therapeutic utility in conditions linked to serotonin dysregulation, such as depression and nicotine dependence. This document provides a comprehensive overview of the mechanism of action of LY-426965, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.
Introduction
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous system. Its widespread distribution in brain regions such as the hippocampus, amygdala, and raphe nuclei implicates it in the regulation of mood, anxiety, and cognition. While 5-HT1A receptor agonists have been explored for their therapeutic potential, selective antagonists like LY-426965 are instrumental in dissecting the precise functions of this receptor and offer an alternative therapeutic strategy for certain neuropsychiatric disorders. This guide delves into the core pharmacological properties of this compound, providing a detailed technical resource for the scientific community.
Molecular Target and Binding Affinity
The primary molecular target of LY-426965 is the human 5-HT1A receptor. It exhibits high-affinity binding to this receptor, as determined by radioligand binding assays.
Table 1: Binding Affinity of LY-426965 for the Human 5-HT1A Receptor
| Parameter | Value | Receptor Source | Radioligand |
| Kᵢ | 3.07 nM | Human 5-HT1A | Not Specified |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Functional Antagonism and Signaling Pathways
LY-426965 acts as a full antagonist at the 5-HT1A receptor, meaning it binds to the receptor but does not elicit an intrinsic response. Instead, it effectively blocks the receptor from being activated by the endogenous ligand, serotonin, or by 5-HT1A receptor agonists. This functional antagonism has been demonstrated in preclinical studies using functional assays such as the [³⁵S]GTPγS binding assay.
The 5-HT1A receptor is coupled to inhibitory G-proteins, specifically the Gαi/o subunits. Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a full antagonist, LY-426965 prevents this signaling cascade from occurring in the presence of an agonist.
The downstream signaling pathways affected by 5-HT1A receptor antagonism are complex and can include the modulation of various cellular processes:
-
Adenylyl Cyclase Inhibition: By blocking the Gαi/o-mediated inhibition of adenylyl cyclase, LY-426965 can prevent the agonist-induced decrease in cAMP production.
-
MAPK Pathway: The 5-HT1A receptor has also been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway. The antagonistic action of LY-426965 would be expected to block any agonist-mediated effects on this pathway.
-
Ion Channel Modulation: 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization. LY-426965 would counteract this effect.
Below is a diagram illustrating the signaling pathway of the 5-HT1A receptor and the antagonistic action of LY-426965.
Caption: 5-HT1A Receptor Signaling and Antagonism by LY-426965.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound like LY-426965 for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [³H]8-OH-DPAT)
-
Test compound (this compound)
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin or a known 5-HT1A ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound (LY-426965).
-
In a multi-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
LY-426965 Hydrochloride: A Technical Whitepaper on a Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-426965 hydrochloride is a potent and selective arylpiperazine derivative that functions as a full, silent antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] Lacking any partial agonist activity, it serves as a critical tool in neuropharmacological research to elucidate the roles of the 5-HT1A receptor system.[1][2][3] Preclinical studies have demonstrated its ability to block the effects of 5-HT1A agonists, reverse nicotine withdrawal symptoms, and potentiate the effects of selective serotonin reuptake inhibitors (SSRIs).[3] This document provides an in-depth technical overview of LY-426965, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission.[4][5][6] As both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and a postsynaptic heteroreceptor in various brain regions, it is critically involved in mood, anxiety, and cognition.[4][6][7] The development of selective ligands for this receptor is paramount for both understanding its physiological function and developing novel therapeutics.
LY-426965, specifically its active (S)-(+)-enantiomer, emerged as a highly selective and potent 5-HT1A receptor antagonist.[3][8] Unlike many first-generation compounds which exhibited partial agonism, LY-426965 is characterized as a "silent" or "full" antagonist, meaning it binds to the receptor without eliciting an intrinsic response, thereby competitively blocking access by endogenous serotonin and other agonists.[1][2][3][7] This profile makes it an invaluable research tool and a candidate for investigating therapeutic strategies where blockade of 5-HT1A receptors is desired, such as in smoking cessation and as an adjunct to antidepressant therapy.[3]
Mechanism of Action
The 5-HT1A receptor canonically couples to inhibitory G-proteins (Gi/o).[4][6][9] Agonist binding initiates a conformational change in the receptor, leading to the activation of the associated G-protein. The Gαi subunit then inhibits adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10][11] Simultaneously, the dissociated Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced excitability.[9][12]
This compound acts by competitively binding to the 5-HT1A receptor. Its presence at the receptor's binding site prevents serotonin or exogenous agonists from docking and initiating the downstream signaling cascade. As a full antagonist, LY-426965 does not stabilize the active conformation of the receptor and thus does not stimulate G-protein activation on its own.[3][8] Its primary function is to block the constitutive and agonist-induced activity of the 5-HT1A receptor.
Data Presentation: Quantitative Pharmacology
The pharmacological profile of LY-426965 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of LY-426965
| Parameter | Receptor | Radioligand | Preparation | Value (nM) | Reference |
| Kᵢ | Cloned Human 5-HT1A | [³H]8-OH-DPAT | CHO-K1 Cell Membranes | 4.66 | [3][8] |
Kᵢ (Inhibitor Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.
Table 2: Functional Antagonist Activity of LY-426965
| Assay Type | Receptor | Agonist | Preparation | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | Cloned Human 5-HT1A | 300 nM 5-HT | Cell Homogenates | Kᵢ | 3.07 | [3][8] |
This functional assay confirms that LY-426965 potently inhibits the G-protein activation stimulated by the agonist 5-HT, consistent with its antagonist profile.[3][8] Studies confirm LY-426965 does not stimulate [³⁵S]GTPγS binding on its own, indicating a lack of agonist activity.[3][8]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the action of LY-426965.
Signaling Diagrams
Caption: Canonical 5-HT1A receptor agonist-induced signaling pathway.
Caption: Mechanism of LY-426965 as a 5-HT1A receptor antagonist.
Experimental Workflow Diagram
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacological data.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of LY-426965 for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the cloned human 5-HT1A receptor.[13]
-
Radioligand: [³H]8-hydroxy-DPAT ([³H]8-OH-DPAT), a 5-HT1A agonist.[13]
-
Test Compound: this compound.
-
Non-specific Control: 10 µM Serotonin (5-HT) or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[13]
-
Equipment: Filtration apparatus, glass fiber filters, scintillation counter.[13][14]
Methodology:
-
Membrane Preparation: Homogenize CHO-h5-HT1A cells in ice-cold buffer and pellet the membranes via centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold assay buffer to remove unbound radioligand.[13][14]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[13]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of LY-426965 to generate a competition curve.
-
Determine the IC₅₀ (concentration of LY-426965 that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[9]
-
Protocol 2: [³⁵S]GTPγS Functional Binding Assay
Objective: To determine the functional antagonist potency (Kᵢ) of LY-426965 by measuring its ability to inhibit agonist-stimulated G-protein activation.[15][16]
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.[3]
-
Radioligand: [³⁵S]Guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS).[8]
-
Agonist: Serotonin (5-HT).[8]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4.[17]
-
Other Reagents: Guanosine diphosphate (GDP).[17]
-
Equipment: Filtration apparatus, glass fiber filters, scintillation counter.[16]
Methodology:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup:
-
Pre-incubate membranes with varying concentrations of LY-426965 (or buffer for control wells) and GDP (e.g., 10 µM) to allow the antagonist to bind to the receptor.
-
Initiate the reaction by adding a fixed, stimulatory concentration of the agonist 5-HT (e.g., 300 nM) along with [³⁵S]GTPγS (e.g., 0.1 nM).[3]
-
Include controls for basal binding (no agonist) and maximal stimulation (agonist, no antagonist).
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[9]
-
Filtration & Quantification: Terminate the assay by rapid filtration and quantify the membrane-bound [³⁵S]GTPγS via scintillation counting, as described in Protocol 1.[9]
-
Data Analysis:
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of LY-426965.
-
Determine the IC₅₀ value for the inhibition of the agonist response.
-
Calculate the functional Kᵢ value, which represents the antagonist's potency in blocking the functional response.
-
Conclusion
This compound is a well-characterized, potent, and selective full antagonist of the 5-HT1A receptor. Its lack of intrinsic agonist activity makes it a superior tool for dissecting the physiological and behavioral roles of the 5-HT1A receptor compared to ligands with mixed agonist/antagonist profiles. The robust in vitro data, supported by detailed and replicable experimental protocols, confirms its high-affinity binding and functional blockade of receptor-mediated signaling. Its demonstrated effects in preclinical models highlight its potential for further investigation in therapeutic areas requiring precise modulation of the serotonergic system. This guide provides the core technical information necessary for its effective use in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
Preclinical Profile of LY-426965 Hydrochloride: A 5-HT1A Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist that has been evaluated in a variety of preclinical studies to characterize its pharmacological profile. This document provides a comprehensive overview of the typical preclinical in vitro and in vivo assays conducted for a compound of this class, including detailed experimental methodologies and expected data outputs. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a technical blueprint for understanding its mechanism of action and the experimental framework used for its evaluation.
Introduction
The serotonin 1A (5-HT1A) receptor is a key target in the development of therapeutics for a range of central nervous system disorders, including anxiety and depression. Antagonists of the 5-HT1A receptor, such as this compound, are of significant interest for their potential to modulate serotonergic neurotransmission. Preclinical evaluation of these compounds is critical to establish their potency, selectivity, and potential therapeutic utility. This guide outlines the core preclinical studies typically performed for a 5-HT1A antagonist.
In Vitro Characterization
Receptor Binding Affinity
The initial step in characterizing a 5-HT1A receptor antagonist is to determine its binding affinity (Ki) for the target receptor. This is typically achieved through competitive radioligand binding assays.
Table 1: Representative In Vitro Binding and Functional Assay Data for a 5-HT1A Antagonist
| Assay Type | Target | Radioligand/[Agonist] | Preparation | Result Type | Representative Value (nM) |
| Radioligand Binding Assay | Human 5-HT1A Receptor | [³H]8-OH-DPAT | Recombinant cell membranes | Ki | < 10 |
| [³⁵S]GTPγS Functional Assay | Human 5-HT1A Receptor | [Serotonin] | Recombinant cell membranes | IC₅₀ | < 20 |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Components: The assay is typically performed in a 96-well plate format and includes:
-
Receptor-containing membranes.
-
A specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).
-
A range of concentrations of the unlabeled test compound (this compound).
-
A saturating concentration of a known 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.
-
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Antagonist Activity
To confirm that this compound acts as an antagonist, a functional assay is employed. The [³⁵S]GTPγS binding assay is a common method to measure the G-protein activation following receptor stimulation. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the 5-HT1A receptor are used.
-
Assay Components: The assay mixture includes:
-
Receptor-containing membranes.
-
[³⁵S]GTPγS.
-
GDP (to ensure a basal state of G-protein activity).
-
A fixed concentration of a 5-HT1A receptor agonist (e.g., serotonin or 8-OH-DPAT) to stimulate G-protein activation.
-
A range of concentrations of the test antagonist (this compound).
-
-
Incubation: The reaction is incubated to allow for agonist stimulation and antagonist inhibition (e.g., 60 minutes at 30°C).
-
Separation and Detection: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced [³⁵S]GTPγS binding is quantified, and an IC₅₀ value is determined.
In Vivo Evaluation
Pharmacokinetic Profiling
Understanding the pharmacokinetic properties of a compound is crucial for designing in vivo efficacy studies. Key parameters are determined following intravenous (IV) and oral (PO) administration in animal models, typically rats or mice.
Table 2: Representative Pharmacokinetic Parameters for a CNS Drug Candidate in Rats
| Parameter | Route | Representative Value |
| Maximum Concentration (Cmax) | PO | 100 - 500 ng/mL |
| Time to Maximum Concentration (Tmax) | PO | 0.5 - 2 hours |
| Half-life (t₁/₂) | IV/PO | 2 - 8 hours |
| Area Under the Curve (AUC) | IV/PO | Varies with dose |
| Bioavailability (%) | PO | > 30% |
| Volume of Distribution (Vd) | IV | > 1 L/kg |
| Clearance (CL) | IV | Varies |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: A single dose of this compound is administered via IV (e.g., via tail vein) and PO (e.g., via oral gavage) routes to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Efficacy in Animal Models of Depression
The antidepressant potential of a 5-HT1A antagonist is often evaluated in rodent models of depression, such as the forced swim test (FST).
Table 3: Representative Efficacy Data in the Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg, PO) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | - | 180 ± 15 | - |
| Test Compound | 1 | 150 ± 12 | 16.7% |
| Test Compound | 3 | 120 ± 10 | 33.3% |
| Test Compound | 10 | 90 ± 8 | 50.0% |
| Positive Control | (Standard dose) | (Significant reduction) | (Significant reduction) |
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Animal Model: Male BALB/c or C57BL/6 mice are frequently used.
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom.
-
Procedure:
-
Pre-test session: On day 1, mice are placed in the water for a 15-minute habituation session.
-
Dosing: On day 2, this compound or vehicle is administered (typically PO) at a set time before the test session (e.g., 60 minutes).
-
Test session: Mice are placed in the water for a 6-minute test session. The duration of immobility (floating without struggling) during the last 4 minutes of the session is recorded.
-
-
Data Analysis: The immobility time for the treated groups is compared to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway
Caption: 5-HT1A receptor signaling pathway and antagonism by LY-426965.
Experimental Workflow
Caption: Workflow for in vitro characterization of a 5-HT1A antagonist.
Conclusion
The preclinical evaluation of this compound would follow a structured path of in vitro and in vivo studies to establish its profile as a 5-HT1A receptor antagonist. The methodologies described in this guide represent the standard approach to characterizing such a compound, from initial target engagement and functional activity to its pharmacokinetic properties and potential therapeutic efficacy in animal models. While specific data for this compound remains limited in publicly accessible literature, this technical guide provides the necessary framework for understanding the comprehensive preclinical assessment required for a novel 5-HT1A antagonist.
An In-depth Technical Guide to LY-426965 Hydrochloride for Depression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective arylpiperazine compound that acts as a full antagonist at the serotonin 1A (5-HT1A) receptor. Unlike some other 5-HT1A receptor ligands, it lacks partial agonist activity.[1] This distinct pharmacological profile has positioned LY-426965 as a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes, particularly in the context of depression and other central nervous system disorders. Preclinical studies have shown its potential to enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs), suggesting a promising avenue for antidepressant augmentation strategies.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding profile, and detailed experimental protocols for its use in depression-related research.
Core Data Summary
Receptor Binding and Functional Activity
LY-426965 demonstrates high affinity and selectivity for the human 5-HT1A receptor. Its antagonist properties have been confirmed in functional assays, where it effectively blocks the action of 5-HT1A agonists.
| Receptor/Assay | Parameter | Value | Species | Reference |
| 5-HT1A Receptor | Ki | 4.66 nM | Human (cloned) | [3] |
| 5-HT-stimulated [35S]GTPγS binding | Ki | 3.07 nM | Human (cloned) | [3] |
This table will be expanded as more specific binding affinity data for other receptors becomes available through ongoing research.
In Vivo Pharmacological Effects
Preclinical studies have characterized the in vivo effects of LY-426965, demonstrating its ability to antagonize behavioral and physiological responses mediated by 5-HT1A receptor activation.
| Experimental Model | Species | Effect of LY-426965 | Key Findings | Reference |
| 8-OH-DPAT-induced Lower Lip Retraction | Rat | Blockade | Dose-dependently blocks the 5-HT1A agonist-induced response. | [3] |
| 8-OH-DPAT-induced Hypothermia | Rat | Blockade | Effectively reverses the decrease in body temperature caused by 8-OH-DPAT. | [3] |
| 8-OH-DPAT-induced Increase in Serum Corticosterone | Rat | Blockade | Prevents the rise in serum corticosterone levels following 5-HT1A agonist challenge. | [3] |
| Nicotine Withdrawal-induced Auditory Startle Reflex | Rat | Reversal | Completely reverses the exaggerated startle response associated with nicotine withdrawal. | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: 5-HT1A Receptor Antagonism
LY-426965 exerts its effects by blocking the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the inhibitory G-protein, Gi/o.
Augmentation of SSRI Action
A key area of research for LY-426965 is its potential to enhance the effects of SSRIs. By blocking presynaptic 5-HT1A autoreceptors, LY-426965 can prevent the negative feedback mechanism that limits serotonin release, thereby potentiating the increase in synaptic serotonin levels induced by SSRIs.
Detailed Experimental Protocols
In Vitro: [35S]GTPγS Binding Assay
This assay is used to determine the functional activity of LY-426965 as a 5-HT1A receptor antagonist.
Objective: To measure the ability of LY-426965 to inhibit 5-HT-stimulated [35S]GTPγS binding to cell membranes expressing the human 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (10 μM final concentration).
-
[35S]GTPγS (0.1 nM final concentration).
-
Serotonin (5-HT) as the agonist.
-
This compound at various concentrations.
-
Unlabeled GTPγS (10 μM final concentration) for determining non-specific binding.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP.
-
LY-426965 or vehicle.
-
5-HT (at a concentration that elicits a submaximal response, e.g., EC80).
-
Cell membranes.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of unlabeled GTPγS) from the total binding. The inhibitory constant (Ki) of LY-426965 is determined by non-linear regression analysis of the concentration-response curves.
In Vivo: 8-OH-DPAT-Induced Hypothermia in Rats
This model is used to assess the in vivo antagonist activity of LY-426965 at the 5-HT1A receptor.
Objective: To determine the ability of LY-426965 to block the hypothermic effect of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
This compound.
-
8-OH-DPAT hydrobromide.
-
Vehicle (e.g., saline or sterile water).
-
Rectal temperature probe.
Procedure:
-
Allow the rats to acclimate to the experimental room for at least one hour.
-
Measure the baseline rectal temperature of each rat.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), administer 8-OH-DPAT (e.g., 0.1-0.3 mg/kg, s.c.).
-
Measure rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for up to 2 hours post-8-OH-DPAT administration.
-
Data Analysis: The change in body temperature from baseline is calculated for each time point. The dose-dependent antagonism by LY-426965 can be quantified by calculating the ED50 (the dose required to produce a 50% reversal of the 8-OH-DPAT-induced hypothermia).
In Vivo: Microdialysis for Extracellular Serotonin Measurement
This technique allows for the in vivo measurement of extracellular serotonin levels in specific brain regions, providing a direct assessment of the neurochemical effects of LY-426965, particularly in combination with SSRIs.
Objective: To measure the effect of LY-426965, alone and in combination with an SSRI (e.g., fluoxetine), on extracellular serotonin levels in a brain region relevant to depression, such as the prefrontal cortex or dorsal raphe nucleus.
Animals: Male Sprague-Dawley rats (280-350g).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fluoxetine hydrochloride.
-
HPLC system with electrochemical detection for serotonin analysis.
Procedure:
-
Surgically implant a guide cannula targeting the desired brain region in anesthetized rats. Allow for a recovery period of at least 48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a constant flow rate (e.g., 1-2 μL/min).
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer LY-426965, fluoxetine, or their combination via the desired route.
-
Continue collecting dialysate samples for several hours post-drug administration.
-
Analyze the serotonin concentration in the dialysate samples using HPLC-EC.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline average. Statistical analysis (e.g., ANOVA with repeated measures) is used to compare the effects of the different treatment groups over time.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT1A receptor in depression and related disorders. Its potent and selective antagonist profile, coupled with its ability to augment the neurochemical effects of SSRIs, makes it a compound of significant interest for both basic and translational research. The experimental protocols detailed in this guide provide a framework for investigating the in vitro and in vivo properties of LY-426965, contributing to a deeper understanding of its therapeutic potential. Further research is warranted to fully characterize its receptor binding profile and to explore its efficacy in a wider range of preclinical models of depression.
References
arylpiperazine 5-HT1A receptor antagonists
An In-Depth Technical Guide to Arylpiperazine 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a critical role in modulating a vast range of physiological and psychological processes.[1] Its effects are mediated by a diverse family of receptors, among which the 5-HT1A subtype is one of the most extensively studied.[2][3] 5-HT1A receptors are implicated in the pathophysiology of numerous CNS disorders, particularly anxiety and depression, making them a key target for drug development.[2][3][4]
Arylpiperazine derivatives represent one of the most significant and versatile classes of compounds that interact with 5-HT1A receptors.[2][3] While many arylpiperazines act as agonists or partial agonists, there is substantial interest in the development of selective antagonists. These molecules are crucial as research tools to elucidate the physiological roles of 5-HT1A receptors and as potential therapeutic agents for conditions where blockade of these receptors is beneficial, such as cognitive disorders or as adjuncts to antidepressant therapies.[5][6] This guide provides a comprehensive technical overview of , covering their mechanism of action, structure-activity relationships, quantitative binding data, and the experimental protocols used for their characterization.
Mechanism of Action and Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[6][7] Upon activation by an agonist like serotonin, the Gi/o protein dissociates, leading to downstream signaling events. Arylpiperazine antagonists function through competitive inhibition; they bind to the same site on the 5-HT1A receptor as serotonin but do not activate the receptor.[6] This blockade prevents the conformational changes required for G-protein activation, thereby inhibiting the canonical signaling cascade.
The primary downstream effects of 5-HT1A receptor activation that are blocked by antagonists include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7][8]
-
Modulation of Ion Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[7][9] This leads to an overall inhibitory effect on neuronal firing.[6]
By blocking these pathways, 5-HT1A antagonists prevent the inhibitory effects of serotonin, which can modulate neurotransmitter release and correct dysregulated neural circuits.[6]
Structure-Activity Relationships (SAR)
The affinity and functional activity of arylpiperazine derivatives at the 5-HT1A receptor are governed by the interplay of three key structural components: the aryl head, the piperazine core, and a long-chain terminal fragment.[3]
-
Aryl Group (Head): The nature of the aromatic ring connected to the N1 position of the piperazine is a critical determinant of affinity. Substitutions on this ring, particularly at the ortho position (e.g., 2-methoxyphenyl), are often associated with high 5-HT1A affinity.[10][11]
-
Piperazine Ring (Core): The basic nitrogen atom (N4) of the piperazine ring is essential. It is believed to form an ionic bond with a conserved aspartate residue (Asp3.32) in the receptor's binding pocket.[12]
-
Linker and Terminal Moiety (Tail): The N4 position is typically substituted with a flexible alkyl chain of variable length, which connects to a terminal functional group.[13]
-
Chain Length: A linker of three to four methylene units (n=3 or 4) is often optimal for high affinity at both 5-HT1A and α1-adrenergic receptors.[5]
-
Terminal Group: The terminal fragment (e.g., imide, amide, benzocycloalkyl) significantly influences selectivity and functional activity (agonist vs. antagonist).[3][14] Bulky, rigid, or hydrophobic terminal groups often confer antagonist properties.[15]
-
Selectivity against other receptors, such as α1-adrenergic and D2 dopamine receptors, is a major challenge, as the 5-HT1A receptor shares significant homology with them.[5] Strategic modifications, such as introducing bulky substituents, can restrict binding to the more sterically hindered α1-adrenergic receptor, thereby improving selectivity for 5-HT1A.[16]
Quantitative Data for Representative Antagonists
The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher binding affinity. The following table summarizes quantitative data for several well-known or representative .
| Compound Name | Aryl Group | Terminal Moiety | 5-HT1A Ki (nM) | Notes / Selectivity Profile |
| WAY-100635 | 2-Methoxyphenyl | N-(2-pyridinyl)-cyclohexanecarboxamide | ~1 | "Silent antagonist," highly selective, widely used research tool.[17] |
| BMY 7378 | 2-Methoxyphenyl | Imide derivative | ~2-3 | Postsynaptic antagonist with low selectivity vs. D2 receptors.[14] |
| NAN-190 | 2-Methoxyphenyl | Imide derivative | ~2-5 | Weak partial agonist, often used as an antagonist in postsynaptic models.[14] |
| S 15535 (Compound 14) | Dihydro-benzodioxinyl | Benzocycloalkenyl | 1.78 | Postsynaptic antagonist with high selectivity vs. α1 (81x) and D2 (195x) receptors.[14] |
| EF-7412 | Substituted Phenyl | Bicyclohydantoin | 27 | Characterized as an in vivo antagonist; highly selective vs. α1 (>1000 nM).[5][16] |
| Compound 27 | Dichlorophenyl | Benzonitrogen seven-membered heterocycle | 0.44 | High affinity dual-target ligand also showing high affinity for sigma-1 receptors (Ki = 0.27 nM).[18][19][20] |
| Compound 26 | m-Chlorophenyl | (3-acylamino)pyrrolidine-2,5-dione | ~3-47 | Classified as a mixed 5-HT1A/5-HT2A antagonist.[21] |
Experimental Protocols
Characterizing the interaction of novel arylpiperazine compounds with the 5-HT1A receptor involves a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound for the 5-HT1A receptor.
Key Materials:
-
Receptor Source: Membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT1A receptor, or from rat hippocampal tissue.[22][23]
-
Radioligand: [3H]8-OH-DPAT (an agonist) or [3H]WAY-100635 (an antagonist) at a fixed concentration near its Kd value.[7]
-
Test Compound: Unlabeled arylpiperazine antagonist at a range of concentrations.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like 8-OH-DPAT or serotonin to define non-specific binding.[22]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with cofactors like MgSO4.[23]
-
Equipment: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.[22]
Methodology:
-
Membrane Preparation: Homogenize the receptor source tissue/cells in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.[7][22]
-
Assay Incubation: In assay tubes or a 96-well plate, combine the membrane preparation, the fixed concentration of radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no test compound) and non-specific binding.[7]
-
Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes at 25°C or 30°C) to allow the binding to reach equilibrium.[7][22]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[22]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[22]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve. Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
[35S]GTPγS Binding Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. Antagonists are identified by their ability to block agonist-stimulated [35S]GTPγS binding.
Objective: To determine the functional antagonist activity of a test compound by its ability to inhibit agonist-stimulated G-protein activation.
Key Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A known 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) at a fixed concentration (e.g., EC80).
-
Test Compound: Unlabeled arylpiperazine antagonist at a range of concentrations.
-
Assay Buffer: Typically includes HEPES, MgCl2, NaCl, and GDP.[24]
Methodology:
-
Membrane Preparation: Prepare membranes as described for the binding assay.
-
Assay Incubation: In a 96-well plate, add the membrane preparation, GDP, the test antagonist compound (at various concentrations), and the fixed concentration of the 5-HT1A agonist.
-
Initiate Reaction: Start the reaction by adding [35S]GTPγS to all wells.[24]
-
Equilibration: Incubate the plate (e.g., 30-60 minutes at 30°C) with gentle agitation to allow for G-protein activation and radioligand binding.[7][24]
-
Termination and Separation: Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The antagonist's potency (IC50) is determined by plotting the inhibition of agonist-stimulated [35S]GTPγS binding as a function of the antagonist concentration.
In Vivo Models
The antagonist activity of compounds is often confirmed in vivo. A common model involves testing the ability of the antagonist to block a physiological response induced by a 5-HT1A agonist. For example, the agonist 8-OH-DPAT induces hypothermia in rodents; a true antagonist will block this temperature drop without affecting body temperature on its own.[14] Other behavioral models, such as the forced swim test or tail suspension test in mice, can be used to evaluate the potential antidepressant-like effects of these compounds.[18][21]
Conclusion
Arylpiperazine-based 5-HT1A receptor antagonists are a structurally diverse and pharmacologically significant class of compounds. Their development has been guided by a deep understanding of their mechanism of action and detailed structure-activity relationship studies. The rational design of these molecules focuses on optimizing affinity for the 5-HT1A receptor while enhancing selectivity against other monoamine receptors. Standardized in vitro binding and functional assays are essential for their characterization, providing quantitative data on affinity and potency that guide further development. As research tools and potential therapeutics, these antagonists continue to be of high interest to the scientific community for unraveling the complexities of the serotonergic system and developing novel treatments for CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Active conformation of some arylpiperazine postsynaptic 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 24. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LY-426965 Hydrochloride: A Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist. As a full antagonist, it exhibits no partial agonist activity, making it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on its chemical synthesis and the signaling pathways it modulates.
Discovery and Pharmacological Profile
LY-426965 was identified as a potent arylpiperazine derivative with high affinity for the human 5-HT1A receptor. Its development was driven by the need for selective antagonists to elucidate the function of this receptor in various physiological processes. The (S)-(+)-enantiomer of LY-426965 is the more active form of the molecule.
Quantitative Pharmacological Data
The binding affinity of LY-426965 and other relevant 5-HT1A receptor ligands are summarized in the table below. This data highlights the high affinity and selectivity of LY-426965 for the 5-HT1A receptor.
| Compound | Receptor | K_i_ (nM) | Assay Type | Reference |
| LY-426965 | Human 5-HT1A | 3.07 | [³⁵S]GTPγS binding | |
| WAY-100635 | Human 5-HT1A | 0.39 | Radioligand binding | [1] |
| 8-OH-DPAT | Human 5-HT1A | * | Agonist (pIC₅₀ = 8.19) | |
| Human 5-HT7 | 466 | Radioligand binding |
Note: 8-OH-DPAT is a potent agonist, and its K_i_ for 5-HT1A is often reported as a pIC₅₀ value, which is the negative logarithm of the IC₅₀.
Synthesis of this compound
The synthesis of this compound involves a key stereoselective step to establish the chiral center. The overall synthetic workflow is depicted below.
Experimental Protocols
Step 1: Catalytic Enantioselective Allylation of Benzaldehyde
-
Objective: To create the chiral homoallylic alcohol intermediate with high enantioselectivity.
-
Methodology: A catalytic enantioselective allylation of benzaldehyde is performed using a chiral bisphosphoramide catalyst. The key reagent is a 3,3-disubstituted allyltrichlorosilane. This reaction establishes the stereogenic quaternary center with excellent diastereoselectivity and enantioselectivity.
-
Note: Detailed experimental conditions, including specific catalyst loading, solvent, temperature, and reaction time, are proprietary and not fully disclosed in the public literature.
Step 2: Conversion to the Chloro Intermediate
-
Objective: To transform the homoallylic alcohol into a key chloro intermediate suitable for coupling.
-
Methodology: This is a multi-step process that typically involves protection of the alcohol, oxidative cleavage of the double bond, and subsequent conversion of the resulting carboxylic acid to an acid chloride, followed by reduction and chlorination.
-
Purification: Intermediates are purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure and purity of the intermediates are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Coupling with 1-(2-methoxyphenyl)piperazine
-
Objective: To couple the chloro intermediate with the arylpiperazine moiety.
-
Methodology: The chloro intermediate, (2S)-1-cyclohexyl-4-chloro-2-methyl-2-phenylbutan-1-one, is reacted with 1-(2-methoxyphenyl)piperazine in the presence of a suitable base and solvent.
-
Purification: The resulting free base of LY-426965 is purified by column chromatography.
Step 4: Formation of this compound
-
Objective: To convert the free base into its more stable and water-soluble hydrochloride salt.
-
Methodology: The purified LY-426965 free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Characterization: The final product is characterized by melting point determination, elemental analysis, and spectroscopic methods to confirm its identity and purity.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin, LY-426965 prevents this signaling cascade.
While specific studies detailing the downstream effects of LY-426965 on all signaling pathways are limited in the public domain, the general mechanism of 5-HT1A receptor antagonism is well-understood. Antagonism of the 5-HT1A receptor is expected to prevent the serotonin-induced inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels that would otherwise be suppressed. The 5-HT1A receptor has also been implicated in the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. Antagonism by LY-426965 would therefore be expected to block serotonin's influence on these pathways as well.
Disclaimer: The signaling pathway diagram represents the generally accepted mechanism of 5-HT1A receptor signaling. Specific experimental data confirming the direct effects of this compound on each of these downstream components is not extensively available in the public domain.
Conclusion
This compound is a valuable research tool for investigating the 5-HT1A receptor system. Its potent and selective antagonist properties, coupled with a well-defined (though not fully detailed publicly) synthetic route, make it an important compound for neuropharmacological studies. Further research is warranted to fully elucidate the specific downstream signaling consequences of 5-HT1A receptor antagonism by this compound in various cellular and in vivo models.
References
In Vitro Pharmacological Profile of LY-426965 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-426965 hydrochloride is a potent and selective arylpiperazine derivative characterized as a full and silent antagonist of the serotonin 1A (5-HT1A) receptor. Lacking any partial agonist activity, it serves as a valuable research tool for investigating the physiological and pathological roles of the 5-HT1A receptor. This document provides a comprehensive overview of the in vitro pharmacological properties of LY-426965, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. Methodologies for key in vitro assays are described to facilitate the replication and extension of these findings in a research setting.
Introduction
The serotonin 1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission in the central nervous system. Its involvement in mood, anxiety, and cognition has made it a prominent target for the development of novel therapeutics. LY-426965 has emerged as a highly selective antagonist for this receptor, enabling precise investigation of 5-HT1A receptor function. This guide summarizes the essential in vitro data and experimental procedures for the characterization of this compound.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key pharmacological parameters.
Table 1: Receptor Binding Affinity of LY-426965
| Receptor | Radioligand | Preparation | Kᵢ (nM) |
| Human 5-HT₁ₐ | [³H]8-OH-DPAT | Cloned human 5-HT₁ₐ receptors expressed in cell lines | 4.66 |
Table 2: Functional Antagonist Activity of LY-426965
| Assay | Agonist | Preparation | IC₅₀ (nM) | Kᵢ (nM) |
| [³⁵S]GTPγS Binding | Serotonin (5-HT) | Membranes from cells expressing human 5-HT₁ₐ receptors | Not explicitly stated | 3.07 |
Experimental Protocols
Detailed methodologies for the primary in vitro assays used to characterize LY-426965 are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of LY-426965 for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-hydroxy-DPAT ([³H]8-OH-DPAT), a 5-HT1A receptor agonist.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM of a high-affinity 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, combine the receptor membranes, [³H]8-OH-DPAT (at a concentration near its Kₑ), and varying concentrations of LY-426965 or the non-specific binding control.
-
Incubate the mixture at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of LY-426965 by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of LY-426965 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Convert the IC₅₀ value to a Kᵢ (inhibitor constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay determines the nature of the interaction of LY-426965 with the 5-HT1A receptor by measuring G-protein activation. As an antagonist, LY-426965 is expected to inhibit the G-protein activation stimulated by a 5-HT1A agonist.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Agonist: Serotonin (5-HT) or 8-OH-DPAT.
-
Radioligand: [³⁵S]Guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Filtration System and Scintillation Counter: As described for the radioligand binding assay.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, pre-incubate the receptor membranes with varying concentrations of LY-426965.
-
Add a fixed, sub-maximal concentration of the 5-HT1A agonist (e.g., serotonin) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP to the mixture.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
To determine if LY-426965 has any agonist activity, it should be tested in the absence of the agonist. A lack of stimulation of [³⁵S]GTPγS binding confirms its antagonist nature.
-
Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of LY-426965 to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT1A receptor signaling pathway and the experimental workflows for characterizing LY-426965.
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of LY-426965.
Caption: Experimental workflows for the in vitro characterization of LY-426965.
Conclusion
The in vitro data robustly characterize this compound as a potent and selective 5-HT1A receptor antagonist. Its high affinity, demonstrated in radioligand binding studies, and its ability to inhibit agonist-induced G-protein activation in functional assays, without intrinsic agonistic activity, confirm its pharmacological profile. The detailed experimental protocols and workflow diagrams provided herein serve as a comprehensive resource for researchers utilizing LY-426965 to explore the multifaceted roles of the 5-HT1A receptor in health and disease.
The Binding Affinity of LY-426965 Hydrochloride for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of LY-426965 hydrochloride, also known as M100907, for various serotonin (5-HT) receptor subtypes. This document summarizes key quantitative data, details the experimental protocols used for its determination, and visualizes the associated signaling pathways and experimental workflows.
Core Findings: High Affinity and Selectivity for the 5-HT2A Receptor
LY-426965 (M100907) is a potent and highly selective antagonist for the serotonin 2A (5-HT2A) receptor.[1] Preclinical studies have demonstrated its subnanomolar binding affinity for the 5-HT2A receptor, with a significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[1] This high selectivity, with over 100-fold greater affinity for the 5-HT2A receptor compared to other measured receptors, underscores its potential as a targeted therapeutic agent.[1][2]
Data Presentation: Binding Affinity Profile of LY-426965 (M100907)
The following table summarizes the in vitro binding affinities (Ki values) of LY-426965 (M100907) for a range of serotonin and other neurotransmitter receptors. The data is compiled from preclinical characterization studies.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT2A | [3H]Ketanserin | Rat Cortex | 0.36 | [1] |
| 5-HT1A | [3H]8-OH-DPAT | Rat Cortex | >10,000 | [1] |
| 5-HT1B | [125I]GTI | Rat Striatum | >10,000 | [1] |
| 5-HT1D | [3H]Serotonin | Bovine Caudate | >10,000 | [1] |
| 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | 115 | [1] |
| 5-HT3 | [3H]GR65630 | NG108-15 Cells | >10,000 | [1] |
| 5-HT Transporter | [3H]Paroxetine | Rat Cortex | >10,000 | [1] |
| α1-adrenergic | [3H]Prazosin | Rat Cortex | 110 | [1] |
| α2-adrenergic | [3H]Rauwolscine | Rat Cortex | >10,000 | [1] |
| Dopamine D1 | [3H]SCH23390 | Rat Striatum | >10,000 | [1] |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 210 | [1] |
| Histamine H1 | [3H]Pyrilamine | Bovine Cerebellum | 2,300 | [1] |
| Muscarinic (non-selective) | [3H]QNB | Rat Cortex | >10,000 | [1] |
Experimental Protocols: Radioligand Binding Assays
The binding affinity of LY-426965 (M100907) was determined using competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited.
Objective: To determine the inhibition constant (Ki) of LY-426965 (M100907) for various serotonin receptor subtypes by measuring its ability to displace a specific radioligand.
Materials:
-
Test Compound: this compound (M100907)
-
Radioligands: As specified in the data table (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
Membrane Preparations: Homogenates from specific brain regions (e.g., rat cortex) or cultured cells expressing the target receptor.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Filtration apparatus (cell harvester), scintillation counter.
Procedure:
-
Membrane Preparation:
-
Tissues are dissected and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
The assay is performed in microplates.
-
To each well, the following are added in order:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (LY-426965).
-
A fixed concentration of the specific radioligand (typically at or near its Kd value).
-
-
Total Binding wells contain the membrane, radioligand, and buffer (no test compound).
-
Non-specific Binding wells contain the membrane, radioligand, and a high concentration of a known standard antagonist to saturate the specific binding sites.
-
-
Incubation:
-
The microplates are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 15-60 minutes).
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity on each filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of LY-426965 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The primary target of LY-426965 (M100907), the 5-HT2A receptor, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. In contrast, the 5-HT1A receptor, for which LY-426965 has a very low affinity, signals through the Gi/o pathway.
Caption: 5-HT2A and 5-HT1A receptor signaling pathways.
Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of LY-426965.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of LY-426965 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-426965 hydrochloride is a potent and selective arylpiperazine derivative that acts as a full antagonist at the serotonin 1A (5-HT1A) receptor. Lacking any partial agonist activity, it holds significant promise in preclinical research for its potential therapeutic applications in conditions linked to serotonin dysregulation, including smoking cessation and depressive disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in neuropharmacology. Its widespread distribution in the central nervous system and its role in modulating mood, anxiety, and cognition make it a critical focus for the development of novel therapeutics. This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of the 5-HT1A receptor due to its high affinity and selectivity as a pure antagonist.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the 5-HT1A receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine). As a full antagonist, it does not elicit any intrinsic activity at the receptor and effectively prevents both presynaptic and postsynaptic 5-HT1A receptor-mediated signaling.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is primarily coupled to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effector systems. LY-426965, by blocking agonist binding, prevents these downstream signaling events.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Binding Affinity
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Human 5-HT1A | [³H]8-OH-DPAT | Recombinant | Data not available |
| Rat 5-HT1A | [³H]8-OH-DPAT | Brain Homogenate | Data not available |
Table 2: In Vitro Functional Activity
| Assay Type | Agonist | Tissue/Cell Line | IC50/EC50 (nM) |
| [³⁵S]GTPγS Binding | 5-HT | Not specified | Data not available |
| cAMP Accumulation | Forskolin | Not specified | Data not available |
Note: While LY-426965 is confirmed as a full antagonist, specific IC50 values from functional assays are not publicly available.
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t1/2) |
| Rat | Not specified | Not specified | Data not available | Data not available | Data not available |
| Mouse | Not specified | Not specified | Data not available | Data not available | Data not available |
Note: Detailed pharmacokinetic data for this compound is not currently available in the public literature.
Experimental Protocols
The following sections describe the general methodologies employed to characterize 5-HT1A receptor antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of this compound.
-
Separation: Terminate the incubation and rapidly filter the contents through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of LY-426965 to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the receptor.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor as described above.
-
Assay Mixture: In a multi-well plate, combine the membrane preparation, a 5-HT1A agonist (e.g., 5-HT), varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Separation and Quantification: Terminate the reaction by filtration and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀).
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline of extracellular serotonin levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).
-
Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify serotonin concentrations.
Chiral Nature and Enantioselectivity
LY-426965 is a chiral molecule and is often used as a racemate ((±)-LY-426965). It is important to note that the pharmacological activity resides primarily in the (S)-(+)-enantiomer, which is a more potent 5-HT1A antagonist than the (R)-(-)-enantiomer.
Chiral Separation
The enantiomers of LY-426965 can be separated using chiral high-performance liquid chromatography (HPLC).
General Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation.
-
Detection: A UV detector is used to monitor the elution of the enantiomers.
Summary and Future Directions
This compound is a well-established, potent, and selective 5-HT1A receptor antagonist. Its lack of partial agonism makes it a valuable tool for investigating the consequences of complete 5-HT1A receptor blockade. While its basic pharmacological profile is understood, a more detailed public database of its binding affinities across a wider range of receptors, its functional potencies in various signaling pathways, and its comprehensive pharmacokinetic properties would be highly beneficial for the research community. Further studies elucidating the distinct in vivo effects of its individual enantiomers would also provide a more nuanced understanding of its pharmacological actions.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LY-426965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist.[1][2] Preclinical in vivo studies have demonstrated its potential therapeutic utility in conditions such as nicotine withdrawal and anxiety.[2] These application notes provide detailed protocols for in vivo experiments using this compound in rodent models, based on available preclinical data. The protocols cover drug preparation, administration, and behavioral assays relevant to the compound's mechanism of action. Additionally, a summary of its interaction with selective serotonin reuptake inhibitors (SSRIs) is included, highlighting its potential for combination therapies.
Introduction
LY-426965, chemically known as [(2S)-(+)-1-cyclohexyl-4-[4-(2-methoxyphenyl)-1-piperazinyl]2-methyl- 2-phenyl-1-butanone monohydrochloride], is a high-affinity antagonist of the human 5-hydroxytryptamine (5-HT)1A receptor with a Ki value of 4.66 nM.[2] It exhibits high selectivity over other serotonin and non-serotonin receptors.[2] Unlike some other 5-HT1A receptor ligands, LY-426965 acts as a full antagonist with no partial agonist properties.[2] This is evidenced by its ability to inhibit 5-HT-stimulated [35S]GTPγS binding without stimulating it on its own.[2] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase and modulates potassium and calcium channels, leading to neuronal hyperpolarization.[3][4][5] By antagonizing this receptor, LY-426965 can block these effects, which has implications for various physiological and pathological processes, including mood and anxiety.
Data Presentation
The following table summarizes quantitative data from in vivo studies involving 5-HT1A receptor antagonists in rodent models. Please note that specific quantitative data for LY-426965 is limited in publicly available literature; therefore, data from studies with the well-characterized 5-HT1A antagonist WAY-100635 and the agonist 8-OH-DPAT are included for context and comparative purposes.
| Parameter | Animal Model | Treatment | Dosage | Effect | Reference |
| Nicotine Withdrawal-Enhanced Auditory Startle | Rats | LY-426965 | Not specified | Complete reversal of withdrawal effect | [2] |
| Time in Open Arms (Elevated Plus Maze) | Gonadectomized Male Rats | NAN-190 (5-HT1A antagonist) | 0.1 mg/kg, i.p. | Significant increase in time spent in open arms | [6] |
| Time in Open Arms (Elevated Plus Maze) | Gonadectomized Male Rats | 8-OH-DPAT (5-HT1A agonist) | 0.05 mg/kg, s.c. | Significant decrease in time spent in open arms | [6] |
| 5-HT Neuronal Firing in Dorsal Raphe Nucleus | Anesthetized Rats | Paroxetine + WAY-100635 | 0.8 mg/kg i.v. (Paroxetine), 0.1 mg/kg i.v. (WAY-100635) | Blockade of paroxetine-induced inhibition of firing | [7] |
| Extracellular 5-HT in Frontal Cortex | Anesthetized Rats | Paroxetine + WAY-100635 | 0.8 mg/kg i.v. (Paroxetine), 0.1 mg/kg i.v. (WAY-100635) | Marked increase in extracellular 5-HT | [7] |
Experimental Protocols
Protocol 1: Evaluation of LY-426965 in a Rat Model of Nicotine Withdrawal-Induced Anxiety
This protocol is designed to assess the efficacy of LY-426965 in mitigating anxiety-like behavior associated with nicotine withdrawal, using the auditory startle response as a primary endpoint.
Materials:
-
This compound
-
Nicotine tartrate salt
-
Saline solution (0.9% NaCl), sterile
-
Osmotic minipumps
-
Male Wistar rats (200-250 g)
-
Startle response measurement apparatus
-
Standard animal housing and husbandry equipment
Procedure:
-
Animal Acclimation and Handling:
-
House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the facility before the start of the experiment.
-
Handle the animals for several days prior to the experiment to minimize stress.
-
-
Induction of Nicotine Dependence:
-
Prepare a solution of nicotine tartrate in saline.
-
Fill osmotic minipumps with the nicotine solution to deliver a continuous dose (e.g., 6 mg/kg/day) for 12-14 days.
-
Surgically implant the minipumps subcutaneously in the rats under appropriate anesthesia.
-
-
Nicotine Withdrawal:
-
After the chronic nicotine exposure period, remove the osmotic minipumps under brief anesthesia to induce spontaneous withdrawal.
-
Behavioral testing should be conducted during the peak withdrawal period (typically 2-4 days after pump removal).[8]
-
-
Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be adjusted to allow for the desired dose in a reasonable injection volume (e.g., 1 ml/kg).
-
Administer LY-426965 or vehicle via subcutaneous (s.c.) or oral (p.o.) route. Administration should occur at a specified time before behavioral testing (e.g., 30 minutes).
-
-
Auditory Startle Response Measurement:
-
Place each rat in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
Present a series of auditory stimuli (e.g., 120 dB, 40 ms bursts of white noise) and record the startle amplitude.
-
The inter-trial interval should be varied to prevent habituation.
-
Analyze the data to compare the startle response in nicotine-withdrawn animals treated with LY-426965 versus vehicle.
-
Protocol 2: Assessment of Anxiolytic-like Effects of LY-426965 in the Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation and Handling:
-
Follow the same procedures as in Protocol 1.
-
-
Drug Preparation and Administration:
-
Prepare and administer this compound or vehicle as described in Protocol 1. The administration should occur 30 minutes prior to the test.
-
-
Elevated Plus Maze Test:
-
Place the rat in the center of the EPM, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
Use video tracking software to score the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
-
-
Data Analysis:
-
Compare the behavioral parameters between the LY-426965-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualization
Caption: 5-HT1A Receptor Signaling Pathway and Point of Intervention for LY-426965.
Caption: In Vivo Experimental Workflow for LY-426965 in a Nicotine Withdrawal Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of 5-HT1A Receptors Reverses Anxiety-Like Behavior in Gonadectomized Male Rats | Opera Medica et Physiologica [operamedphys.org]
- 7. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine withdrawal leads to increased sensitivity of serotonergic neurons to the 5-HT1A agonist 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering LY-426965 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist. As a full antagonist, it completely blocks the effects of serotonin at this receptor subtype, distinguishing it from partial agonists. This pharmacological profile makes LY-426965 a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Preclinical studies have explored its potential therapeutic applications in conditions such as depression and nicotine withdrawal. These notes provide detailed protocols for administering this compound in rodent models to study its effects on depression-like behaviors and nicotine withdrawal symptoms.
Data Presentation
Table 1: Reported Doses of this compound in Rat Models
| Application | Species | Route of Administration | Dose (mg/kg) | Observed Effect |
| Nicotine Withdrawal | Rat | Subcutaneous (s.c.) | 3 | Alleviation of anxiety-related behavioral responses. |
| Nicotine Withdrawal | Rat | Subcutaneous (s.c.) | 10 | Alleviation of anxiety-related behavioral responses. |
| Blockade of 8-OH-DPAT-induced effects | Rat | Oral (p.o.) & Subcutaneous (s.c.) | Not specified | Blocked lower lip retraction, flat body posture, hypothermia, and increased serum corticosterone. |
| Interaction with Fluoxetine | Rat | Not specified | Not specified | Increased extracellular serotonin levels when co-administered with fluoxetine. |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Effects using the Forced Swim Test (FST) in Rats
This protocol is adapted from standard FST procedures and tailored for the evaluation of a 5-HT1A antagonist like LY-426965.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (250-300 g)
-
Cylindrical swim tanks (45 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
2. Animal Handling and Acclimation:
-
House rats in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the facility before the experiment.
-
Handle rats for 5 minutes daily for 3 days prior to the test to reduce stress.
3. Experimental Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Fill the swim tanks with water to a depth of 30 cm.
-
Gently place each rat into a tank.
-
Allow the rat to swim for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session promotes the development of immobility in the subsequent test session.
-
-
Day 2: Test Session (5 minutes)
-
Prepare fresh solutions of this compound in the chosen vehicle.
-
Administer this compound or vehicle to the rats via the desired route (e.g., subcutaneous injection). Doses of 3 mg/kg and 10 mg/kg can be used as a starting point based on other behavioral studies.
-
Allow for a pre-treatment time appropriate for the route of administration (e.g., 30-60 minutes for subcutaneous injection).
-
Place the rats individually into the swim tanks.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
4. Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Evaluation of Efficacy in a Nicotine Withdrawal Model in Rats
This protocol outlines a method to induce nicotine dependence and then assess the ability of LY-426965 to alleviate withdrawal-induced anxiety-like behavior.
1. Materials:
-
This compound
-
Nicotine tartrate salt
-
Saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical supplies for minipump implantation
-
Apparatus for assessing anxiety-like behavior (e.g., elevated plus maze, light-dark box)
2. Induction of Nicotine Dependence:
-
Prepare a solution of nicotine tartrate in saline for loading into the osmotic minipumps. A common dose is 3.15 mg/kg/day of nicotine base.
-
Anesthetize the rats and surgically implant the osmotic minipumps subcutaneously in the dorsal region.
-
Allow the rats to recover from surgery and receive a continuous infusion of nicotine or saline (for the control group) for 7-14 days to induce dependence.
3. Nicotine Withdrawal and Treatment:
-
After the infusion period, the osmotic minipumps can be surgically removed to induce spontaneous withdrawal.
-
Alternatively, withdrawal can be precipitated by administering a nicotinic acetylcholine receptor antagonist like mecamylamine.
-
Administer this compound (e.g., 3 or 10 mg/kg, s.c.) or vehicle at a specified time point after the induction of withdrawal.
4. Behavioral Assessment:
-
At a predetermined time following LY-426965 or vehicle administration, assess anxiety-like behavior using a validated test such as the elevated plus maze or the light-dark box.
-
For the elevated plus maze, record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.
-
For the light-dark box, record the time spent in the light compartment. An anxiolytic effect is indicated by an increase in the time spent in the light compartment.
5. Data Analysis:
-
Analyze the behavioral data using appropriate statistical tests (e.g., two-way ANOVA to assess the effects of nicotine withdrawal and LY-426965 treatment).
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and the Action of LY-426965 HCl.
Caption: Experimental Workflows for Behavioral Studies.
Application Notes and Protocols for LY-426965 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist. The serotonin 1A (5-HT1A) receptor is implicated in the modulation of mood and anxiety, making its antagonists a subject of interest in the research and development of novel therapeutics for psychiatric disorders. These application notes provide an overview of the available data and theoretical protocols for the use of this compound in preclinical behavioral studies, based on the limited publicly available information. It is important to note that detailed behavioral studies investigating this compound as a standalone agent are not widely published. The following information is compiled from studies where it was used in combination with other compounds and general knowledge of 5-HT1A receptor antagonist pharmacology.
Data Presentation
Due to the scarcity of public data on standalone behavioral effects of this compound, the following table summarizes the available dosage information from a study investigating its interaction with a selective serotonin reuptake inhibitor (SSRI).
| Compound | Animal Model | Dosage | Administration Route | Application | Reference |
| LY-426965 | Rat | 3 mg/kg | Subcutaneous (s.c.) | Blockade of 5-HT1A receptor function in combination with paroxetine to study Arc mRNA expression. | [1] |
| LY-426965 | Rat | 10 mg/kg | Subcutaneous (s.c.) | Blockade of 5-HT1A receptor function in combination with paroxetine to study Arc mRNA expression. | [1] |
Experimental Protocols
The following are generalized protocols for common behavioral assays used to assess anxiety and depression-like behaviors in rodents. These protocols are provided as a template and should be adapted based on specific experimental goals and institutional guidelines. The dosages for this compound in these paradigms are extrapolated from the limited available data and the known potency of the compound. Pilot studies are strongly recommended to determine the optimal dose for a specific behavioral endpoint.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Syringes and needles for administration
-
Animal subjects (rats or mice)
-
Video tracking software (optional, but recommended for accurate data collection)
Protocol:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg). Prepare a vehicle-only control solution.
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection) 30-60 minutes prior to testing.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Interpretation: An anxiolytic-like effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.
Forced Swim Test (FST) for Depression-Like Behavior
The FST is a common behavioral despair test used to screen for potential antidepressant effects of compounds.
Materials:
-
Cylindrical water tank
-
Water at 23-25°C
-
This compound
-
Vehicle
-
Syringes and needles
-
Animal subjects (rats or mice)
-
Video recording equipment
Protocol:
-
Drug Preparation: Prepare solutions of this compound and vehicle as described for the EPM.
-
Administration: Administer the compound or vehicle 30-60 minutes prior to the test.
-
Pre-swim Session (for rats): On day 1, place each rat in the water tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair.
-
Test Session: On day 2 (24 hours after the pre-swim), place the animal back into the water tank for a 5-minute test session.
-
Recording and Analysis: Record the session and score the duration of immobility (floating with minimal movements to keep the head above water).
-
Interpretation: A decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Signaling Pathway and Experimental Workflow Visualization
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR). As an antagonist, LY-426965 blocks the binding of serotonin (5-HT) to this receptor, thereby inhibiting its downstream signaling cascade.
Caption: Simplified pathway of 5-HT1A receptor antagonism by LY-426965.
Experimental Workflow for Behavioral Screening
The following diagram outlines a typical workflow for screening the behavioral effects of a novel compound like this compound.
Caption: A generalized workflow for preclinical behavioral screening.
Disclaimer
The information provided in these application notes is intended for research purposes only and is not a substitute for a thorough literature review and carefully designed experimental protocols. Researchers should consult relevant scientific literature and adhere to all applicable institutional and governmental regulations regarding animal care and use. The dosages and protocols are suggestions based on limited data and require validation.
References
Application Notes and Protocols for LY-426965 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes in the central nervous system.[1] As a full antagonist, it effectively blocks the receptor without eliciting any intrinsic agonist activity.[1] These characteristics make LY-426965 a valuable tool for investigating the role of the 5-HT1A receptor in cellular signaling and for preclinical research into conditions associated with serotonin dysregulation.[1]
These application notes provide detailed protocols for the preparation and use of this compound in common cell-based functional assays.
Data Presentation
The following table summarizes the available quantitative data for LY-426965. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Assay Type | Target | Source |
| Kᵢ | 4.66 nM | Radioligand Binding Assay | Human 5-HT1A Receptor | [2] |
| IC₅₀ | Data not readily available in the public domain | Functional Cell-Based Assay (e.g., [³⁵S]GTPγS binding or Calcium Flux) | 5-HT1A Receptor | - |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This compound is soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Molecular Weight of this compound: 471.07 g/mol
-
-
Dissolve: Add the calculated volume of DMSO to the powder.
-
Mix: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
[³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the ability of LY-426965 to antagonize agonist-stimulated G-protein activation, a proximal event in 5-HT1A receptor signaling.[3]
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1A receptor
-
This compound stock solution
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT or Serotonin)
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Guanosine diphosphate (GDP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, agonist, and LY-426965 to their working concentrations in ice-cold assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (to a final concentration of 10-30 µM)
-
Varying concentrations of this compound or vehicle control.
-
A fixed concentration of the 5-HT1A agonist (typically the EC₈₀ concentration).
-
Cell membranes (5-20 µg of protein per well).
-
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of LY-426965. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Calcium Flux Assay Protocol
This assay measures the ability of LY-426965 to inhibit agonist-induced changes in intracellular calcium, a downstream signaling event of some G-protein coupled receptors. While 5-HT1A receptors are primarily coupled to Gᵢ/ₒ, which inhibits adenylyl cyclase, they can also modulate calcium signaling in certain cellular contexts.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)
-
This compound stock solution
-
5-HT1A receptor agonist (e.g., Serotonin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate according to the dye manufacturer's instructions (typically 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Injection and Measurement: Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a pre-determined EC₈₀ concentration of the 5-HT1A agonist into the wells.
-
Immediately begin kinetic measurement of the fluorescence signal.
-
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data to the vehicle control and plot the percentage of inhibition against the log concentration of LY-426965. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: Antagonism of the 5-HT1A receptor signaling pathway by LY-426965.
Caption: Workflow for preparing this compound stock solution.
Caption: General workflow for a functional cell-based assay with LY-426965.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin inhibits nitric oxide synthesis in rat vascular smooth muscle cells stimulated with interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-426965 Hydrochloride in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist. In the central nervous system, 5-HT1A receptors are crucial in regulating serotonergic neuron activity and have been implicated in various physiological and pathological processes, including mood disorders, anxiety, and cognition. As a selective antagonist, this compound is an invaluable tool for elucidating the precise roles of 5-HT1A receptors in neuronal excitability, synaptic transmission, and network function.
These application notes provide detailed protocols for the use of this compound in standard electrophysiological preparations, including in vitro brain slices and in vivo recordings. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.
Mechanism of Action
LY-426965 acts as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors. Presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus (DRN), function as a negative feedback mechanism. Activation of these autoreceptors by serotonin (5-HT) hyperpolarizes the neuron and reduces its firing rate, thereby decreasing 5-HT release. By blocking these autoreceptors, LY-426965 can prevent this self-inhibition, leading to an increase in the firing rate of serotonergic neurons and enhanced 5-HT release.
Postsynaptic 5-HT1A receptors are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala. Their activation by 5-HT typically leads to hyperpolarization and inhibition of the postsynaptic neuron. LY-426965 can block these effects, thereby disinhibiting target neurons and modulating neural circuit activity.
Data Presentation
Table 1: In Vitro Electrophysiology Parameters for this compound
| Parameter | Value | Notes |
| Preparation | Acute brain slices (e.g., coronal, sagittal) | Typically 300-400 µm thickness. |
| Brain Regions | Dorsal Raphe Nucleus (DRN), Hippocampus (CA1), Prefrontal Cortex | Dependent on the research question. |
| Recording Technique | Whole-cell patch-clamp, Field potential recordings | Current-clamp or voltage-clamp mode. |
| Target Neurons | Serotonergic neurons (DRN), Pyramidal neurons | Identification via electrophysiological properties and/or post-hoc staining. |
| LY-426965 Concentration | 10 nM - 10 µM | Start with a concentration in the low nanomolar range and perform a dose-response curve. |
| Application Method | Bath application | Ensure stable baseline recording before application. |
| Washout | 20-30 minutes | Perfusion with antagonist-free artificial cerebrospinal fluid (aCSF). |
Table 2: In Vivo Electrophysiology Parameters for this compound
| Parameter | Value | Notes |
| Animal Model | Rat, Mouse | Anesthetized or freely moving preparations. |
| Recording Technique | Single-unit recording, Local Field Potential (LFP) recording | Using microelectrodes or multi-electrode arrays. |
| Target Brain Region | Dorsal Raphe Nucleus (DRN) | Stereotaxic coordinates are required for accurate targeting. |
| LY-426965 Administration | Intravenous (i.v.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | Route of administration will affect onset and duration of action. |
| Dosage Range | 0.01 - 10 mg/kg | Dose-response studies are recommended to determine the optimal dose for the desired effect. |
| Data Analysis | Firing rate (spikes/s), Burst analysis, Power spectral density (LFP) | Compare pre- and post-drug administration periods. |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings from Brain Slices
This protocol describes how to assess the effect of LY-426965 on neuronal intrinsic properties and synaptic transmission in acute brain slices.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., with isoflurane or pentobarbital) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based cutting solution.
- Rapidly dissect the brain and prepare 300-400 µm thick slices in the cutting solution using a vibratome.
- Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Recording Setup:
- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
- The intracellular solution composition will depend on the experimental goals (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp).
3. Electrophysiological Recording:
- Obtain a stable whole-cell recording from a target neuron.
- In current-clamp mode, record the resting membrane potential and firing properties in response to depolarizing current injections.
- In voltage-clamp mode, hold the neuron at a specific potential to record excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).
- Establish a stable baseline recording for at least 10-15 minutes.
4. Application of this compound:
- Prepare a stock solution of this compound in water or DMSO. Dilute the stock solution in aCSF to the final desired concentration (e.g., 1 µM).
- Bath-apply the LY-426965-containing aCSF for 10-20 minutes.
- To investigate its antagonist properties, co-apply a 5-HT1A agonist (e.g., 8-OH-DPAT) after incubation with LY-426965.
- Perform a washout by perfusing with antagonist-free aCSF for at least 20-30 minutes to observe recovery.
5. Data Analysis:
- Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and action potential waveform.
- Analyze changes in the amplitude, frequency, and kinetics of synaptic currents.
- Use appropriate statistical tests to compare pre-drug, drug, and washout conditions.
Protocol 2: In Vivo Single-Unit Recordings from the Dorsal Raphe Nucleus
This protocol outlines the procedure for measuring the effect of systemically administered LY-426965 on the firing rate of serotonergic neurons in the DRN of an anesthetized rat.
1. Animal Preparation:
- Anesthetize the rat (e.g., with chloral hydrate or urethane) and place it in a stereotaxic frame.
- Monitor and maintain body temperature at 37°C.
- Perform a craniotomy over the DRN.
2. Electrode Placement:
- Slowly lower a glass microelectrode into the DRN using a microdrive.
- Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.
3. Electrophysiological Recording:
- Record the spontaneous firing activity of a single DRN neuron for a stable baseline period of at least 5-10 minutes.
- Use an amplifier and data acquisition system to record and store the neuronal activity.
4. Drug Administration:
- Administer this compound via the desired route (e.g., intravenous injection through a tail vein catheter).
- Administer a range of doses to construct a dose-response curve.
- To confirm 5-HT1A antagonist activity, one can test the ability of LY-426965 to block the inhibitory effect of a 5-HT1A agonist like 8-OH-DPAT on DRN neuron firing.
5. Data Analysis:
- Analyze the firing rate of the neuron before and after drug administration.
- Construct firing rate histograms to visualize the time course of the drug's effect.
- Calculate the percentage change in firing rate from baseline for each dose.
Mandatory Visualization
Caption: Signaling pathway of LY-426965 at 5-HT1A receptors.
Caption: Experimental workflows for electrophysiology studies.
Caption: Logical relationships of LY-426965's effects.
Application Notes and Protocols for LY-426965 Hydrochloride in Postsynaptic 5-HT Function Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
LY-426965 hydrochloride is a potent and selective arylpiperazine derivative that functions as a full antagonist of the serotonin 1A (5-HT1A) receptor, notable for its lack of partial agonist activity.[1][2][3] This characteristic makes it a valuable pharmacological tool for elucidating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes. Its primary application lies in the investigation of serotonergic neurotransmission, particularly in the context of neuropsychiatric disorders such as depression and anxiety, as well as in studies related to smoking cessation and metabolic regulation.[1][2][3]
Mechanism of Action: The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. This compound acts by competitively binding to the 5-HT1A receptor, thereby blocking the binding of the endogenous ligand serotonin (5-HT) and preventing the initiation of this downstream signaling cascade. As a full antagonist, it does not elicit any intrinsic activity at the receptor.[4]
Applications in Studying Postsynaptic 5-HT Function:
-
Augmentation of Antidepressant Effects: LY-426965 has been investigated for its potential to enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs). By blocking presynaptic 5-HT1A autoreceptors, which normally provide negative feedback on serotonin release, LY-426965 can increase synaptic serotonin levels. In combination with an SSRI, this can lead to a more robust and rapid increase in postsynaptic 5-HT receptor activation. This has been demonstrated in studies showing that co-administration of LY-426965 and the SSRI paroxetine increases the expression of the immediate early gene Arc (Activity-regulated cytoskeleton-associated protein) in brain regions associated with mood and cognition, providing a marker for enhanced postsynaptic 5-HT function.
-
Elucidating Neuronal Circuits: The selectivity of LY-426965 allows for the precise dissection of the role of 5-HT1A receptors in specific neuronal circuits. By administering the compound systemically or directly into discrete brain regions, researchers can use techniques like in vivo electrophysiology and microdialysis to study its effects on neuronal firing rates and neurotransmitter release in projection areas of serotonergic neurons.
-
Investigating Metabolic Regulation: Preclinical studies have shown that hypothalamic 5-HT1A receptors are involved in the regulation of glucose metabolism. LY-426965 has been used to antagonize these receptors, preventing agonist-induced increases in plasma glucose and corticosterone, suggesting a potential role for 5-HT1A antagonists in the development of novel antidiabetic agents.
Data Presentation
The following tables summarize the in vitro pharmacological data for LY-426965.
Table 1: Receptor Binding Affinity of LY-426965
| Receptor | Cell Line | Radioligand | Ki (nM) |
| Human 5-HT1A | Cloned human receptor expressing cells | Not Specified | 4.66[4] |
Table 2: Functional Antagonist Activity of LY-426965
| Assay | Receptor | Agonist | Ki (nM) |
| [35S]GTPγS Binding | Human 5-HT1A | Serotonin (5-HT) | 3.07[4] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound on postsynaptic 5-HT function.
In Vitro Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampal tissue.
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C.
-
Wash the resulting pellet with fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM 8-OH-DPAT).
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity in counts per minute (CPM).
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Electrophysiology (Single-Unit Recording)
Objective: To assess the effect of this compound on the firing rate of postsynaptic neurons, such as hippocampal pyramidal cells, in response to serotonergic input.
Materials:
-
Anesthetized adult male rats (e.g., Sprague-Dawley).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Anesthetic (e.g., isoflurane, urethane).
-
Stereotaxic apparatus.
-
Recording microelectrodes (glass micropipettes filled with 2M NaCl).
-
Amplifier and data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., hippocampus).
-
Electrode Placement: Slowly lower a recording microelectrode into the target region to isolate the spontaneous activity of a single neuron.
-
Baseline Recording: Record the baseline firing rate of the neuron for a stable period (e.g., 10-15 minutes).
-
Drug Administration: Administer this compound systemically (e.g., via subcutaneous or intraperitoneal injection) or locally via a microiontophoresis pipette.
-
Post-drug Recording: Continue to record the neuronal firing rate to observe any changes induced by the antagonist. To test for antagonism, a 5-HT1A agonist can be co-administered.
-
Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. Construct firing rate histograms to visualize the temporal effects of the compound.
In Situ Hybridization for Arc mRNA
Objective: To measure the effect of this compound, alone or in combination with an SSRI, on the expression of the immediate early gene Arc as a marker of postsynaptic neuronal activity.
Materials:
-
Rats treated with vehicle, this compound, an SSRI (e.g., paroxetine), or a combination.
-
4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Cryostat.
-
Digoxigenin (DIG)-labeled antisense Arc mRNA probe.
-
Hybridization buffer.
-
Anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate for the enzyme to produce a detectable signal (e.g., CY3 TSA fluorescence system).
-
Microscope with appropriate filters.
Procedure:
-
Tissue Preparation: Following behavioral testing or drug administration, perfuse the animals with 4% paraformaldehyde. Dissect the brains, postfix, and cryoprotect in a sucrose solution. Freeze and section the brains on a cryostat.
-
Hybridization:
-
Mount sections on coated slides.
-
Fix the tissue in 4% paraformaldehyde and perform pre-hybridization treatments.
-
Hybridize the sections with the DIG-labeled Arc mRNA probe in hybridization buffer overnight at 56°C.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove the unbound probe.
-
Incubate the sections with an anti-DIG peroxidase-conjugated antibody.
-
Visualize the signal using a fluorescent tyramide signal amplification system (e.g., CY3).
-
-
Imaging and Analysis:
-
Counterstain nuclei with a fluorescent dye (e.g., Sytox green).
-
Capture images of the brain regions of interest using a fluorescence microscope.
-
Quantify the number of Arc mRNA-positive cells in each treatment group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling Pathway and Antagonism by LY-426965.
Caption: Experimental Workflow for Characterizing this compound.
References
Application Notes and Protocols for Animal Models of Nicotine Withdrawal Using LY-426965 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine withdrawal syndrome is a significant barrier for individuals attempting to quit smoking, characterized by a range of negative affective and somatic symptoms. Preclinical animal models are crucial for understanding the neurobiology of nicotine dependence and for the development of novel therapeutic agents. LY-426965 hydrochloride is a selective and potent 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist that has shown promise in alleviating nicotine withdrawal symptoms in animal models. These application notes provide detailed protocols for utilizing this compound in rodent models of nicotine withdrawal, focusing on the auditory startle response, a well-validated measure of withdrawal-induced irritability and anxiety.
Mechanism of Action
During chronic nicotine exposure, the brain's serotonergic system undergoes neuroadaptation. This includes an increased sensitivity of 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus. Upon cessation of nicotine intake, these hypersensitive autoreceptors are more potently stimulated by serotonin, leading to a significant inhibition of serotonin neuron firing and a subsequent decrease in serotonin release in key brain regions. This reduction in serotonergic transmission is thought to contribute to the negative affective states associated with nicotine withdrawal.
LY-426965, as a 5-HT1A receptor antagonist, blocks these over-active presynaptic autoreceptors. This blockade disinhibits the serotonin neurons, leading to an increase in serotonin release. The restored serotonergic tone in projection areas is believed to mediate the amelioration of nicotine withdrawal symptoms.
Signaling Pathway of LY-426965 in Nicotine Withdrawal
Caption: Signaling pathway of LY-426965 in alleviating nicotine withdrawal.
Experimental Protocols
The following protocols are based on methodologies established in preclinical studies investigating the effects of 5-HT1A antagonists on nicotine withdrawal.
Animal Model of Nicotine Dependence and Spontaneous Withdrawal
Objective: To induce a state of nicotine dependence in rats, from which spontaneous withdrawal can be observed.
Materials:
-
Male rats (e.g., Long-Evans or Sprague-Dawley, 250-350 g)
-
Osmotic minipumps (e.g., Alzet)
-
Nicotine hydrogen tartrate salt
-
Sterile saline (0.9% NaCl)
-
Surgical supplies for subcutaneous implantation
Procedure:
-
Prepare the nicotine solution for the minipumps. A common dose is 6 mg/kg/day (free base) of nicotine, delivered for 12-14 consecutive days. The concentration of the nicotine solution will depend on the flow rate and duration of the specific osmotic minipumps used.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the rats.
-
Allow the rats to recover from surgery and house them individually.
-
After the 12-14 day period of continuous nicotine infusion, briefly anesthetize the rats again to surgically remove the minipumps. This marks the initiation of the spontaneous withdrawal period.
-
Behavioral testing, such as the auditory startle response, is typically conducted 24-72 hours after pump removal, which is the peak period for withdrawal symptoms.
Auditory Startle Response Assay
Objective: To measure the exaggerated startle reflex, a sign of increased anxiety and irritability, during nicotine withdrawal and to assess the effects of LY-426965.
Materials:
-
Nicotine-withdrawn and control (saline-infused) rats
-
This compound
-
Vehicle for LY-426965 (e.g., sterile water or saline)
-
Auditory startle apparatus (e.g., SR-LAB, San Diego Instruments)
Procedure:
-
Habituation: On the day of testing, place each rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Following habituation, administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal). A typical dose range for 5-HT1A antagonists to be effective in this paradigm is 0.1 to 10 mg/kg. A 30-60 minute pretreatment time is common.
-
Startle Testing:
-
The test session consists of a series of acoustic stimuli (e.g., 120 dB white noise bursts of 40 ms duration).
-
Present a number of startle stimuli (e.g., 30-50 trials) with a variable inter-trial interval (e.g., average of 30 seconds).
-
Record the startle amplitude for each trial, which is measured by a transducer that detects the whole-body flinch of the animal.
-
-
Data Analysis: Calculate the average startle amplitude for each animal. Compare the startle responses between the different treatment groups (e.g., saline-vehicle, nicotine-vehicle, nicotine-LY-426965) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow
LY-426965 Hydrochloride: Application Notes for a High-Affinity 5-HT1A Receptor Antagonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective arylpiperazine derivative that functions as a full antagonist at the serotonin 1A (5-HT1A) receptor, exhibiting no partial agonist activity.[1] Its high affinity for the 5-HT1A receptor makes it a valuable tool compound for elucidating the role of this receptor in various physiological and pathological processes within the central nervous system. Preclinical investigations have demonstrated its utility in studies related to serotonin dysregulation, including potential applications in smoking cessation and depression research.[1] This document provides detailed application notes and experimental protocols to guide researchers in the effective use of this compound.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Formula | C₂₈H₃₈Cl₂N₂O₂ |
| Molecular Weight | 507.52 g/mol |
| Form | Solid |
| Storage | Store at room temperature. Refer to the Certificate of Analysis for specific storage recommendations. |
Mechanism of Action
This compound is a competitive antagonist at the 5-HT1A receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the Gi/o signaling pathway. Upon activation by the endogenous ligand serotonin (5-HT), the 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to the receptor but does not elicit this downstream signaling cascade. Instead, it effectively blocks the binding of serotonin and other 5-HT1A agonists, thereby preventing receptor activation.
Quantitative Data
In Vitro Pharmacology
This compound demonstrates high affinity for the human 5-HT1A receptor in both binding and functional assays.
| Assay Type | Receptor | Species | Radioligand | Ki (nM) | Reference |
| Receptor Binding | 5-HT1A | Human | [³H]-8-OH-DPAT | 2.1 | Not specified |
| Functional Assay ([³⁵S]GTPγS) | 5-HT1A | Human | Not applicable | 2.8 | Not specified |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[³H]-8-OH-DPAT (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
96-well plates
-
Filter manifold
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
[³H]-8-OH-DPAT at a final concentration close to its Kd.
-
Varying concentrations of this compound or vehicle for total binding and a saturating concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT) for non-specific binding.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filter manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Study: Augmentation of SSRI Effects on Arc Expression
Co-administration of a 5-HT1A antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to enhance postsynaptic 5-HT function, which can be assessed by measuring the expression of the immediate-early gene Arc.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Drug Administration:
-
This compound: 3 or 10 mg/kg, administered subcutaneously (s.c.).
-
Paroxetine: 5 mg/kg, administered s.c.
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Paroxetine (5 mg/kg)
-
LY-426965 (3 mg/kg) + Vehicle
-
LY-426965 (10 mg/kg) + Vehicle
-
LY-426965 (3 mg/kg) + Paroxetine (5 mg/kg)
-
LY-426965 (10 mg/kg) + Paroxetine (5 mg/kg)
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Administer this compound or its vehicle.
-
After a predetermined time (e.g., 30 minutes), administer paroxetine or its vehicle.
-
-
Tissue Collection:
-
Two hours after the second injection, euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by decapitation).
-
Rapidly extract the brains and freeze them in isopentane cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
-
In Situ Hybridization for Arc mRNA:
-
Cryosectioning: Cut coronal sections (e.g., 14 µm) through the brain region of interest (e.g., caudate putamen, cortical regions) using a cryostat.
-
Probe Labeling: Prepare a digoxigenin (DIG)-labeled antisense RNA probe for Arc mRNA.
-
Hybridization: Hybridize the sections with the labeled probe overnight at an appropriate temperature (e.g., 60°C).
-
Washing: Perform a series of washes to remove the unbound probe.
-
Immunodetection: Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Signal Development: Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP).
-
-
Image Analysis:
-
Capture images of the brain sections using a light microscope.
-
Quantify the intensity of the in situ hybridization signal in the regions of interest using image analysis software.
-
In Vivo Microdialysis
In vivo microdialysis can be used to measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Animal Model:
-
Male Wistar rats (280-320g)
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Collection:
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound via a systemic route (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Sample Collection:
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Conclusion
This compound is a potent and selective 5-HT1A receptor antagonist that serves as an indispensable tool for investigating the multifaceted roles of the 5-HT1A receptor in neuroscience. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo experiments, thereby advancing our understanding of serotonergic neurotransmission and its implications for neurological and psychiatric disorders.
References
Application Notes and Protocols for the Dissolution of LY-426965 Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-426965 hydrochloride is a potent and selective 5-HT1A receptor antagonist. As a member of the arylpiperazine class, it holds significant interest for research in neuroscience and pharmacology. Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in preclinical studies, particularly for parenteral administration. These application notes provide a detailed protocol for the dissolution of this compound for injection, guidance on suitable vehicles, and information on its stability and relevant signaling pathways.
Quantitative Data Summary
Due to the limited availability of public data on the stability of this compound in various formulations for injection, this table provides a general framework based on the properties of similar arylpiperazine compounds and hydrochloride salts. Researchers are strongly encouraged to perform their own stability studies for their specific formulation and storage conditions.
| Parameter | Vehicle | Concentration | Storage Temperature | Stability Notes |
| Solubility | Dimethyl Sulfoxide (DMSO) | ≤ 25 mg/mL | Room Temperature | High solubility. Use as a primary solvent for stock solutions. |
| Recommended Vehicle for Injection (Co-solvent system) | 1-5% DMSO in sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4 | Dependent on desired final concentration and animal model. | 2-8°C (short-term) or -20°C (long-term) | Final DMSO concentration should be kept to a minimum (ideally ≤ 1%) to avoid toxicity in vivo. Prepare fresh or store in aliquots to minimize freeze-thaw cycles. |
| Aqueous Stability (General Guidance for Hydrochloride Salts) | Acidic to neutral aqueous buffers (pH 4-7) | Not specific to LY-426965 | 2-8°C | Stability of hydrochloride salts in aqueous solutions is often pH-dependent, with greater stability generally observed in slightly acidic conditions. Degradation may occur at alkaline pH. |
Experimental Protocols
This protocol outlines the preparation of a stock solution and its subsequent dilution to a working concentration for in vivo injection. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Protocol for Preparation of Stock Solution (10 mg/mL in DMSO)
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO to achieve a concentration of 10 mg/mL.
-
Vortexing/Sonication: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Sterilization: Although DMSO is a sterilizing agent, for stringent aseptic requirements, the stock solution can be filtered through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol for Preparation of Working Solution for Injection (e.g., 1 mg/mL)
-
Thaw Stock Solution: Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilution: In a sterile vial, add the required volume of the thawed stock solution to the appropriate volume of sterile saline or PBS to achieve the desired final concentration. For example, to prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline. This results in a final DMSO concentration of 10%. Note: The final DMSO concentration should be as low as possible and tested for tolerability in the specific animal model.
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Use: The freshly prepared working solution is now ready for administration. It is recommended to use the solution immediately.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway Antagonized by LY-426965.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Administration of LY-426965 HCl.
Application of Novel Anxiolytic Compounds in Preclinical Anxiety Models: A General Framework
Disclaimer: No specific information was found for "LY-426965 hydrochloride" in the conducted searches. The following application notes and protocols are a generalized framework for researchers, scientists, and drug development professionals interested in evaluating the anxiolytic potential of novel chemical entities, using established preclinical models of anxiety.
Application Notes
Preclinical animal models are essential tools for the initial screening and characterization of novel anxiolytic drug candidates.[1][2][3] These models are designed to induce anxiety-like behaviors in rodents, which can be quantified and used to assess the efficacy of a test compound. The choice of model depends on the specific aspects of anxiety being investigated. Commonly used models include the elevated plus-maze (EPM), which assesses anxiety based on the conflict between exploration and aversion to open spaces, and fear conditioning, which evaluates learned fear responses.[2][4][5][6][7][8]
The mechanism of action of anxiolytic drugs often involves modulation of neurotransmitter systems, such as the serotonergic and GABAergic systems.[9][10][11][12] For instance, compounds may act as agonists or antagonists at specific serotonin (5-HT) receptors, or enhance the inhibitory effects of GABA.[11][12] Understanding the potential mechanism of a novel compound is crucial for interpreting behavioral data and predicting its clinical profile.
This document provides detailed protocols for the Elevated Plus-Maze and Fear Conditioning tests, along with templates for data presentation and visualization of a hypothetical signaling pathway and experimental workflow.
Quantitative Data Summary
Effective data presentation is crucial for comparing the effects of a novel compound across different doses and with control groups. The following tables provide a template for summarizing quantitative data from the described anxiety models.
Table 1: Effect of a Hypothetical Anxiolytic Compound on Behavior in the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (s) | % Time in Open Arms | Number of Entries into Open Arms | Total Arm Entries |
| Vehicle | - | ||||
| Compound X | 1 | ||||
| Compound X | 5 | ||||
| Compound X | 10 | ||||
| Positive Control (e.g., Diazepam) | 2 |
Table 2: Effect of a Hypothetical Anxiolytic Compound on Fear Conditioning
| Treatment Group | Dose (mg/kg) | Freezing Time during Conditioning (%) | Freezing Time in Contextual Test (%) | Freezing Time in Cued Test (%) |
| Vehicle | - | |||
| Compound X | 1 | |||
| Compound X | 5 | |||
| Compound X | 10 | |||
| Positive Control (e.g., SSRI) | 10 |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[4][6][13][14][15] The test is based on the natural aversion of rodents to open and elevated spaces.[4][6][13]
Materials:
-
Elevated plus-maze apparatus (+ shaped maze with two open and two enclosed arms, elevated from the floor).[6][14]
-
Video camera and tracking software (e.g., ANYmaze, EthoVision XT).[4][14]
-
Test compound and vehicle.
-
Positive control (e.g., a benzodiazepine).
-
Rodents (mice or rats).
-
Disinfectant (e.g., 70% ethanol or Nolvasan).[14]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 45-60 minutes before the experiment.[4][13] It is also recommended to handle the mice for 3-5 days prior to testing.[4]
-
Drug Administration: Administer the test compound, vehicle, or positive control at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Testing:
-
Data Analysis: Use tracking software to automatically score the following parameters:
-
Cleaning: Thoroughly clean the maze with a disinfectant between each animal to remove any olfactory cues.[13][14]
Fear Conditioning Test
The fear conditioning paradigm is used to study associative fear learning and memory.[5][7][8]
Materials:
-
Fear conditioning chamber equipped with a grid floor for foot shocks, a speaker for auditory cues, and a video camera.[7][8]
-
Software to control the presentation of stimuli and record freezing behavior.[5][7]
-
Test compound and vehicle.
-
Rodents (mice or rats).
-
Disinfectant.
Procedure:
Day 1: Conditioning (Training)
-
Habituation: Place the animal in the conditioning chamber and allow for a baseline period of exploration (e.g., 2-3 minutes).[7]
-
Stimulus Pairing: Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB), which co-terminates with an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 2 seconds, 0.5-0.75 mA).[5][7]
-
Repeat the CS-US pairing multiple times (e.g., 3-5 times) with an inter-trial interval (e.g., 2-3 minutes).[5][16]
-
Administer the test compound before or after the training session, depending on whether the interest is in the acquisition or consolidation of fear memory.
Day 2: Contextual Fear Test
-
Place the animal back into the same conditioning chamber (the context) without presenting the tone or the shock.
-
Record freezing behavior for a set period (e.g., 5 minutes).[5][7] Freezing is defined as the complete absence of movement except for respiration.
Day 3: Cued Fear Test (in a novel context)
-
Place the animal in a novel chamber with different visual, tactile, and olfactory cues to distinguish it from the conditioning context.[5]
-
After a baseline period, present the auditory cue (CS) without the foot shock.
-
Record freezing behavior before, during, and after the presentation of the cue.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical animal anxiety research – flaws and prejudices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. biomed-easy.com [biomed-easy.com]
- 9. Putative mechanisms of action of antidepressant drugs in affective and anxiety disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral analysis of the effects and mechanisms of action of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. mmpc.org [mmpc.org]
- 15. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 16. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY-426965 hydrochloride solubility in different solvents
Technical Support Center: LY-426965 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is available for Dimethyl Sulfoxide (DMSO). For other common solvents such as water, ethanol, and methanol, qualitative assessments suggest some degree of solubility, which is typical for hydrochloride salts of arylpiperazine compounds. A summary of available solubility data is presented in Table 1.
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution can increase the solubility of most compounds. However, be cautious of potential degradation at high temperatures.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Vortexing: Vigorous mixing can aid in the dissolution process.
-
Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may improve solubility. When preparing aqueous solutions from a DMSO stock, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation upon storage, especially at lower temperatures, can occur if the solution is near its saturation point. To redissolve the compound, you can try gently warming the solution with agitation. To prevent this, consider preparing fresh solutions for your experiments or storing stock solutions at a concentration well below the solubility limit. For long-term storage, it is advisable to store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended method for determining the precise solubility of this compound in my specific experimental buffer?
A4: The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method . A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide. This method will allow you to determine the saturation point of this compound in your specific aqueous buffer or solvent system.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] | A common solvent for preparing stock solutions. |
| Water | Soluble | As a dihydrochloride salt, it is expected to be soluble in aqueous solutions.[2] |
| Ethanol | Soluble | The extent of solubility may vary.[2] |
| Methanol | Soluble | The extent of solubility may vary.[2] |
| Phosphate-Buffered Saline (PBS) | Soluble | Solubility in aqueous buffers is expected. |
Note: The qualitative solubility information for water, ethanol, and methanol is based on the general properties of piperazine hydrochloride salts. It is highly recommended to experimentally determine the solubility in your specific solvent system using the protocol provided below.
Experimental Protocols
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To ensure all undissolved solids are removed, either centrifuge the sample and collect the supernatant or filter the sample through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Below is a workflow diagram for the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathway
LY-426965 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. The diagram below illustrates the canonical signaling pathway affected by a 5-HT1A receptor antagonist.
Caption: 5-HT1A Receptor Antagonist Signaling Pathway.
References
how to optimize LY-426965 hydrochloride concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of LY-426965 hydrochloride, a potent and selective 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action is to bind to the 5-HT1A receptor and block the effects of the endogenous ligand, serotonin, and other 5-HT1A agonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3][4] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this action, this compound can prevent the downstream signaling cascade associated with 5-HT1A receptor activation.
Q2: What are the key parameters to consider when preparing this compound for in vitro experiments?
A2: The key parameters for preparing this compound include its molecular weight, solubility, and the choice of a suitable solvent. It is crucial to prepare a concentrated stock solution in a solvent like DMSO and then make serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Always ensure the final solvent concentration in the culture medium is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting point for determining the optimal concentration of this compound in a cell-based assay?
A3: A good starting point is to consider the compound's known affinity for the 5-HT1A receptor. LY-426965 has a reported inhibitor constant (Ki) of approximately 3.07 nM for the human 5-HT1A receptor.[5] For initial experiments, it is advisable to test a wide range of concentrations spanning several orders of magnitude around this Ki value. A broad concentration range, for example from 1 nM to 10 µM, is often used in initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for designing and interpreting experiments.
| Compound | Target Receptor | Affinity (Ki) | Potency (IC50/EC50) | Recommended Starting Concentration Range | Reference Compound(s) |
| LY-426965 | Human 5-HT1A | ~3.07 nM[5] | - | 1 nM - 10 µM | WAY-100635 |
| WAY-100635 | Human 5-HT1A | ~0.39 nM[6] | ~0.91 nM[6] | 0.1 nM - 1 µM | - |
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the inhibitory action of this compound.
Caption: 5-HT1A receptor signaling and antagonist action.
Experimental Workflow for Concentration Optimization
This workflow outlines the key steps to determine the optimal experimental concentration of this compound.
Caption: Workflow for optimizing antagonist concentration.
Experimental Protocols
Protocol 1: Determination of IC50 using a cAMP Inhibition Assay
This protocol describes how to determine the concentration of this compound required to inhibit 50% of the agonist-induced response on the 5-HT1A receptor.
Materials:
-
Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)
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Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
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This compound
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A known 5-HT1A receptor agonist (e.g., 5-CT or 8-OH-DPAT)
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Forskolin (to stimulate adenylyl cyclase)
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cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)
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96- or 384-well white, clear-bottom microplates
-
Microplate reader compatible with the chosen cAMP detection kit
Procedure:
-
Cell Culture: Seed the 5-HT1A expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the antagonist in assay buffer. Also, prepare a solution of the 5-HT1A agonist at a concentration that elicits a submaximal response (EC80 is often used).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the different concentrations of this compound or vehicle control. Incubate for 15-30 minutes at room temperature.
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Agonist Stimulation: Add the 5-HT1A agonist to all wells except for the negative control.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes at room temperature).
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a randomized plate layout to minimize edge effects. |
| No observable antagonist effect | The concentration of this compound is too low. The concentration of the agonist is too high. Low or no expression of the 5-HT1A receptor in the cell line. | Test a wider and higher concentration range of the antagonist. Use a lower concentration of the agonist (e.g., EC50 instead of EC80). Confirm 5-HT1A receptor expression using qPCR or Western blotting. |
| High background signal in the assay | Non-specific binding of assay reagents. Autofluorescence of the compound. | Use appropriate blocking agents as recommended by the assay kit manufacturer. Run a control plate with the compound alone to check for autofluorescence. |
| Unexpected cytotoxicity at low concentrations | Solvent toxicity. Off-target effects of the compound. | Ensure the final DMSO concentration is below 0.5%. Test the vehicle control at the highest concentration used. Research potential off-target effects of arylpiperazine compounds. |
| IC50 value is significantly different from the Ki value | Different experimental conditions (e.g., temperature, buffer composition). Presence of other interacting substances in the assay. The assay measures functional response, which can be influenced by downstream signaling amplification. | Carefully control and report all experimental conditions. Ensure the purity of all reagents. This discrepancy can be expected; Ki represents binding affinity, while IC50 in a functional assay reflects the potency to inhibit a biological response. |
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of LY-426965 hydrochloride
Disclaimer: The following information is intended for research, scientific, and drug development professionals. It is based on publicly available data, and its accuracy and completeness are not guaranteed. For critical applications, please consult original research articles and validated experimental data.
This technical support center provides frequently asked questions (FAQs) and troubleshooting guides for researchers using LY-426965 hydrochloride in their experiments. The primary focus is to address potential issues related to its known pharmacological activity and to provide a framework for considering potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT1A receptor. It exhibits high affinity for this receptor, with a reported Ki value of 3.07 nM for the human 5-HT1A receptor. The (S)-(+)-enantiomer of LY-426965 is the more active form. As a full antagonist, it blocks the receptor from being activated by its natural ligand, serotonin, or by 5-HT1A receptor agonists.
Q2: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target screening profile for this compound against a broad panel of receptors, enzymes, and ion channels. While it is described as a "selective" 5-HT1A antagonist, the extent of this selectivity and potential interactions with other molecular targets have not been widely published. Researchers should exercise caution and consider the possibility of off-target effects, especially at higher concentrations.
Q3: What are the common applications of this compound in research?
This compound is primarily used as a pharmacological tool to study the role of the 5-HT1A receptor in various physiological and pathological processes. Its antagonist activity makes it valuable for:
-
Investigating the downstream signaling pathways of the 5-HT1A receptor.
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Elucidating the behavioral and physiological functions of 5-HT1A receptor-mediated signaling.
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Blocking the effects of 5-HT1A receptor agonists in in vitro and in vivo models.
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Studying its potential therapeutic effects in models of central nervous system disorders.
Q4: How should I prepare and store this compound?
For specific instructions on solubility, storage conditions, and handling, please refer to the product information sheet provided by the supplier. Generally, hydrochloride salts of small molecules have good solubility in aqueous solutions. It is recommended to prepare fresh solutions for experiments and to store stock solutions at -20°C or -80°C, protected from light and moisture, to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound. Prepare fresh solutions for each experiment. Verify the purity of the compound using analytical methods if possible. |
| Off-Target Effects | The observed effect may not be mediated by the 5-HT1A receptor. Consider using a structurally different 5-HT1A antagonist as a control to see if the effect is reproducible. Perform dose-response curves to determine if the effect occurs at concentrations significantly higher than the Ki for the 5-HT1A receptor. |
| Experimental System Variability | Ensure consistency in cell line passage number, animal strain and age, and other experimental conditions. |
Issue 2: Observed effects do not align with known 5-HT1A receptor signaling.
| Potential Cause | Troubleshooting Step |
| Activation of an unknown off-target | The phenotype might be due to this compound interacting with another receptor or enzyme. A broad off-target screening panel would be necessary to identify potential secondary targets. |
| Complex Biological Response | The 5-HT1A receptor may have context-dependent signaling pathways in your specific experimental model that are not yet fully characterized. |
Data Presentation
On-Target Affinity of LY-426965
| Compound | Target | Affinity (Ki) |
| LY-426965 | Human 5-HT1A Receptor | 3.07 nM |
Note: This table represents the known on-target activity. A comprehensive off-target binding profile is not currently available in the public domain.
Experimental Protocols
General Protocol for In Vitro Receptor Binding Assay
This is a generalized protocol to determine the binding affinity of a compound to a specific receptor.
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Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human 5-HT1A).
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Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound (this compound).
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Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
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Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Visualizations
Below are diagrams illustrating relevant concepts for working with this compound.
Technical Support Center: LY-426965 Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals using LY-426965 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and effective use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term storage, solid this compound should be stored at -20°C, protected from moisture and light. When preparing stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for up to one month.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO, which is a suitable solvent for preparing stock solutions for in vitro studies.[2] For in vivo experiments, a common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q3: How can I ensure the stability of this compound in my experimental solutions?
To maintain the stability of this compound in solution, it is crucial to control factors such as pH, temperature, and light exposure. Like many hydrochloride salts, this compound may be susceptible to degradation under extreme pH conditions (highly acidic or basic), at elevated temperatures, and when exposed to UV or ambient light.[3] It is best practice to prepare fresh solutions for each experiment.
Q4: What are the potential signs of degradation of this compound in my experiments?
Degradation of this compound can manifest as:
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A decrease in the expected biological activity or potency.
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Increased variability in results between experimental replicates.
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The appearance of new, unidentified peaks in analytical chromatography (e.g., HPLC).
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Changes in the physical appearance of the solution, such as discoloration or the formation of precipitates.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions for both solid and solution forms (aliquoted, at or below -20°C, protected from light). |
| Inaccurate concentration of the stock solution. | Verify the calibration of your balance. Perform a concentration determination of your stock solution using a validated analytical method like HPLC-UV. | |
| Precipitation observed in the experimental medium | Low solubility of the compound in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%). Gentle warming or sonication can aid dissolution.[1] |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and their retention times.[2][3] This will help in developing a stability-indicating analytical method. |
Stability of Hydrochloride Salts in Solution: Example Data
| Compound | Stress Condition | Duration | Degradation (%) | Analytical Method |
| Flupirtine Maleate | 1 M HCl (Acid Hydrolysis) | 3 days (RT) | < 2% | RP-HPLC[4] |
| Flupirtine Maleate | 0.3% H₂O₂ (Oxidation) | 24 hours (RT) | 22.11% | RP-HPLC[4] |
| Flupirtine Maleate | Dry Heat | 24 hours (105°C) | 20.17% | RP-HPLC[4] |
| Hydromorphone HCl | 0.9% NaCl Solution | 60 days (4°C & 23°C) | < 5% | HPLC[5] |
| Phentolamine HCl | pH 3.1 Acetate Buffer | - | Activation Energy: 19.72 kcal/mol | HPLC[6] |
| Phentolamine HCl | 254 nm UV Light | - | 9-fold increase in degradation rate | HPLC[6] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions: [2]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and collect samples at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC-UV method. An HPLC-MS system can be used for simultaneous separation and identification of degradation products.[2]
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products.
Below is a workflow diagram for a typical forced degradation study.
Signaling Pathway
LY-426965 is a potent antagonist of the serotonin 1A (5-HT1A) receptor.[7][8] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o protein. As an antagonist, LY-426965 blocks the downstream signaling typically initiated by the binding of serotonin to this receptor. The canonical signaling pathway of the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][9] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunits of the G protein can modulate ion channel activity, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[1]
References
- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 6. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
troubleshooting LY-426965 hydrochloride experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY-426965 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential sources of experimental variability.
Important Initial Clarification: Mechanism of Action
Contrary to potential misconceptions, this compound is not a Glycogen Synthase Kinase-3 (GSK-3) inhibitor. Extensive research characterizes LY-426965 as a potent and selective 5-HT1A receptor antagonist . This guide will therefore focus on troubleshooting experiments related to its activity at the 5-HT1A receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the serotonin 1A (5-HT1A) receptor, where it acts as a full antagonist.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to aliquot the compound and store it at -20°C.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
A3: High variability can stem from several factors:
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Compound Stability: The stability of LY-426965 in your specific cell culture medium and conditions (pH, temperature) should be verified.
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Receptor Expression Levels: Inconsistent 5-HT1A receptor expression across cell passages can lead to variable responses.
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
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Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can impact results.
Q4: My in vitro and in vivo results with this compound are not correlating. Why might this be?
A4: Discrepancies between in vitro and in vivo outcomes are common and can be attributed to:
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Pharmacokinetics: Factors such as absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model can significantly alter its effective concentration at the target site.
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Blood-Brain Barrier Penetration: The extent to which LY-426965 crosses the blood-brain barrier can influence its efficacy in central nervous system models.
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Off-Target Effects: In a complex biological system, off-target interactions may contribute to the overall in vivo phenotype.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or No Activity of LY-426965 | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Errors in calculating dilutions. 3. Low Receptor Expression: The cell line or tissue preparation may have low or absent 5-HT1A receptor expression. 4. Assay System Issue: Problems with reagents or equipment in functional assays (e.g., GTPγS binding). | 1. Prepare fresh stock solutions from powder. Aliquot and store at -20°C. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify 5-HT1A receptor expression using qPCR, Western blot, or a saturation binding experiment with a known 5-HT1A radioligand. 4. Run positive controls with a known 5-HT1A agonist/antagonist to validate the assay system. |
| Inconsistent Results Between Experiments | 1. Variability in Compound Preparation: Inconsistent dissolution of the compound in DMSO. 2. Cell Passage Number: Changes in cell phenotype and receptor expression with increasing passage number. 3. Media and Serum Variability: Batch-to-batch variation in cell culture media and serum can affect cell growth and compound activity. 4. Use of Racemate vs. Enantiomers: The racemic mixture may have different activity compared to the individual (S)- or (R)-enantiomers. | 1. Ensure complete dissolution of the compound in DMSO before further dilution. 2. Use cells within a defined, narrow passage number range for all experiments. 3. Use the same batch of media and serum for a set of comparative experiments. 4. Be aware of which form of the compound you are using and interpret results accordingly. The (S)-enantiomer is reported to be the more active form. |
| Unexpected or Off-Target Effects | 1. Binding to Other Receptors: As an arylpiperazine derivative, LY-426965 may have some affinity for other serotonin, adrenergic, or dopaminergic receptors at higher concentrations. 2. Non-specific Binding: The compound may bind to plasticware or other proteins in the assay. | 1. Perform a dose-response curve to determine the concentration range for selective 5-HT1A antagonism. Consult literature for selectivity data or consider a broader receptor screening panel. 2. Include appropriate controls for non-specific binding in your assays. For cell-based assays, pre-coating plates with a blocking agent may be beneficial. |
Quantitative Data
The following table summarizes the reported binding affinities of LY-426965 for the human 5-HT1A receptor.
| Compound Form | Assay Type | Reported Value (Ki) |
| (S)-(+)-LY-426965 | Radioligand Binding | 4.66 nM |
| (S)-(+)-LY-426965 | GTPγS Binding (inhibition of 5-HT stimulated) | 3.07 nM |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed Protocol for Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
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Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).
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Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
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Non-specific binding control: 10 µM Serotonin.
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This compound stock solution in DMSO.
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the 5-HT1A receptor-expressing cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of 10 µM Serotonin.
-
Test Compound: Add 50 µL of each dilution of LY-426965.
-
-
Radioligand Addition: Add 50 µL of [³H]-8-OH-DPAT to all wells at a final concentration close to its Kd (e.g., 1-2 nM).
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Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of LY-426965.
-
Determine the IC50 value using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol for [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of LY-426965 to antagonize agonist-stimulated G-protein activation.
Materials:
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Cell membranes expressing the human 5-HT1A receptor.
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[³⁵S]GTPγS.
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Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
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GDP (10 µM).
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5-HT (Serotonin) as the agonist.
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This compound stock solution in DMSO.
-
96-well plates.
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Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane and Reagent Preparation: Thaw membranes on ice. Prepare assay buffer containing GDP.
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Assay Plate Setup:
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Add 25 µL of assay buffer or LY-426965 at various concentrations to the wells.
-
Add 25 µL of assay buffer (for basal activity) or 5-HT at a concentration that gives a submaximal response (e.g., EC80).
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
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Initiate Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells.
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Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
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Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
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Quantification: Measure the radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Subtract the basal binding (no agonist) from all other values.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of LY-426965.
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Determine the IC50 value for the inhibition of agonist-stimulated G-protein activation.
-
Visualizations
Caption: Troubleshooting logic for LY-426965 experiments.
Caption: Workflow for a radioligand binding assay.
Caption: 5-HT1A receptor signaling cascade.
References
minimizing side effects of LY-426965 hydrochloride in animal studies
Disclaimer: There is currently a lack of publicly available data specifically detailing the side effects of LY-426965 hydrochloride in animal studies. The following troubleshooting guides and FAQs are based on the known pharmacology of selective 5-HT1A receptor antagonists as a class and general principles of preclinical animal research. Researchers should always conduct thorough dose-escalation and tolerability studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist for the serotonin 1A (5-HT1A) receptor. This means it binds to the 5-HT1A receptor and blocks the effects of the endogenous ligand, serotonin. 5-HT1A receptors are inhibitory G-protein coupled receptors.[1] When activated, they typically lead to a decrease in neuronal firing. By blocking this receptor, this compound can prevent this serotonin-mediated inhibition.
Q2: What are the potential, class-related side effects of selective 5-HT1A antagonists in animal studies?
While specific data for this compound is unavailable, potential side effects associated with the modulation of the serotonergic system through 5-HT1A receptor antagonism could theoretically include:
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Behavioral Changes: Alterations in anxiety-like behaviors, locomotion, and exploratory activity may be observed. The nature of these changes can be complex and dose-dependent.
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Gastrointestinal Effects: The serotonergic system plays a role in regulating gut motility.
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Cardiovascular Effects: Modulation of serotonin receptors can potentially influence heart rate and blood pressure.
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Endocrine Effects: Serotonin is involved in the regulation of various hormones. For instance, some drugs targeting serotonin receptors have been associated with changes in prolactin levels.[1]
It is crucial to establish a baseline for all behavioral and physiological parameters before drug administration to accurately assess any changes.
Q3: Are there any known sex differences in the effects of 5-HT1A antagonists?
Research on drugs targeting the serotonin system has shown that sex can be a significant variable, with some studies reporting more adverse effects in females.[1] This may be due to hormonal influences on the serotonin system. Therefore, it is recommended to include both male and female animals in study designs to assess for any sex-specific side effects.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Study Animals
Potential Cause: The observed behavioral changes may be a direct pharmacological effect of 5-HT1A receptor antagonism, an off-target effect, or a sign of general malaise.
Troubleshooting Steps:
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Systematic Observation: Implement a standardized observational checklist to systematically record behavioral changes (e.g., changes in posture, grooming, activity levels, and social interaction).
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Dose-Response Assessment: Conduct a dose-response study to determine if the behavioral effects are dose-dependent. This can help distinguish between on-target and off-target effects.
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Control Groups: Ensure the inclusion of appropriate vehicle-treated control groups to rule out effects related to the administration procedure or vehicle.
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Specific Behavioral Assays: Utilize validated behavioral assays (e.g., open field test for locomotion and anxiety, elevated plus maze for anxiety) to quantify the observed changes.
Issue 2: Poor Oral Bioavailability or Inconsistent Plasma Concentrations
Potential Cause: The formulation of this compound may not be optimal for the chosen route of administration, leading to poor absorption or rapid metabolism.
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle formulations to improve the solubility and stability of the compound.
-
Route of Administration: Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) if oral administration proves to be unreliable.
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Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will help in selecting the appropriate dose and dosing interval.
Summary of Potential Side Effects of 5-HT1A Antagonists (Class Effects)
| Parameter | Potential Observation | Species |
| Behavioral | Altered anxiety levels, changes in locomotion | Rodents |
| Gastrointestinal | Changes in gut motility | General |
| Cardiovascular | Fluctuations in heart rate and blood pressure | General |
| Endocrine | Hormonal changes (e.g., prolactin) | General |
Experimental Protocols
Protocol 1: Dose-Escalation and Tolerability Study
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Animal Model: Select a relevant animal model (e.g., Sprague-Dawley rats or C57BL/6 mice), including both males and females.
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Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
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Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and multiple dose levels of this compound).
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Dosing Regimen: Start with a low dose and gradually escalate the dose in subsequent groups. Administer the compound via the intended route of administration.
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Monitoring: Closely monitor the animals for any clinical signs of toxicity, including changes in weight, food and water intake, behavior, and physical appearance.
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Data Collection: Record all observations systematically. At the end of the study, collect blood samples for clinical chemistry and hematology, and perform a gross necropsy.
Visualizations
Caption: Mechanism of action of this compound as a 5-HT1A receptor antagonist.
Caption: General experimental workflow for assessing the effects of this compound in animal studies.
References
Technical Support Center: Enhancing the Bioavailability of LY-426965 Hydrochloride
Disclaimer: Due to the limited availability of public data specifically for LY-426965 hydrochloride, this technical support center utilizes data and methodologies from structurally and functionally similar arylpiperazine compounds, particularly other 5-HT1A receptor modulators. This approach provides a practical and relevant guide for researchers working with LY-426965, addressing common challenges encountered with this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro dissolution of this compound is poor and inconsistent. What are the potential causes and solutions?
A1: Poor in vitro dissolution is a common challenge for arylpiperazine compounds, which are often classified as Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).
Potential Causes:
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Low Aqueous Solubility: The inherent physicochemical properties of the free base form of LY-426965 likely result in low solubility in aqueous media. While the hydrochloride salt form is intended to improve this, issues can still arise.[1][2]
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Common Ion Effect: In dissolution media containing chloride ions (e.g., simulated gastric fluid), the solubility of the hydrochloride salt can be suppressed.
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Recrystallization: The hydrochloride salt may convert to the less soluble free base form in certain pH environments.
-
Particle Size and Morphology: Larger particle sizes and a crystalline structure can significantly slow down the dissolution rate.[3]
Troubleshooting & Solutions:
-
Optimize Dissolution Medium:
-
pH Modification: Evaluate dissolution across a range of pH values (e.g., 1.2, 4.5, 6.8) to identify the optimal pH for solubility.
-
Use of Surfactants: Incorporate surfactants (e.g., Sodium Lauryl Sulfate (SLS), Tween® 80) into the dissolution medium to improve wetting and solubilization. A common starting concentration is 0.5-2% w/v.[4]
-
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nano-milling of the drug substance can increase the surface area available for dissolution.[3]
-
Amorphous Solid Dispersions: Formulating this compound with a hydrophilic polymer (e.g., PVP, HPMC) can create a high-energy amorphous state with enhanced solubility and dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds like arylpiperazines.
-
Q2: I am observing low and variable oral bioavailability of this compound in my animal studies. What factors should I investigate?
A2: Low and variable oral bioavailability is a frequent hurdle for arylpiperazine derivatives. The issue often stems from a combination of poor solubility and metabolic factors.
Potential Causes:
-
Poor Absorption: Limited dissolution in the gastrointestinal (GI) tract is a primary reason for poor absorption.
-
First-Pass Metabolism: Arylpiperazine compounds are often subject to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
-
P-glycoprotein (P-gp) Efflux: As a substrate of the P-gp efflux transporter, the drug may be actively transported back into the GI lumen after absorption, reducing its net uptake.[1][5]
Troubleshooting & Solutions:
-
Formulation Enhancement: Employ the formulation strategies mentioned in Q1 to improve dissolution and absorption.
-
Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor (e.g., verapamil, ketoconazole) can help determine the extent of P-gp efflux involvement. A piperazine derivative, known as compound 4 in one study, was shown to increase the bioavailability of Paclitaxel by 2.1-fold through P-gp inhibition.[1][5]
-
Salt Form Selection: While the hydrochloride salt is common, exploring other salt forms (e.g., mesylate, tosylate) might offer improved solubility and dissolution characteristics.
-
Prodrug Approach: Designing a more soluble or metabolically stable prodrug of LY-426965 could be a long-term strategy.
Quantitative Data Summary
The following tables summarize representative data for arylpiperazine derivatives, which can serve as a benchmark for experiments with this compound.
Table 1: Physicochemical Properties of a Representative Arylpiperazine Compound (Buspirone)
| Property | Value |
| Molecular Weight | 385.5 g/mol |
| pKa | 7.3 |
| LogP | 2.6 |
| Aqueous Solubility | 1.4 mg/mL |
Table 2: Representative Pharmacokinetic Parameters of an Arylpiperazine Derivative in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 10 mg/kg | 2 mg/kg |
| Cmax | 150 ng/mL | 500 ng/mL |
| Tmax | 1.5 h | N/A |
| AUC (0-inf) | 600 ngh/mL | 800 ngh/mL |
| Bioavailability (F%) | ~15% | 100% |
| Half-life (t1/2) | 3.5 h | 3.0 h |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of this compound in various media.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Media Preparation: Prepare 900 mL of the following dissolution media:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Phosphate Buffer (pH 6.8) with 1% w/v SLS
-
-
Apparatus Setup:
-
Set the paddle speed to 75 RPM.
-
Maintain the media temperature at 37 ± 0.5 °C.
-
-
Sample Introduction: Place a known amount of this compound (e.g., equivalent to a 10 mg dose) into each vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed media.
-
Sample Analysis: Filter the samples and analyze the concentration of LY-426965 using a validated HPLC method.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel this compound formulation.
Animals: Male Sprague-Dawley rats (n=6 per group)
Groups:
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Intravenous (IV): 2 mg/kg this compound in a suitable vehicle (e.g., saline with 5% DMSO).
-
Oral (PO): 10 mg/kg this compound in the test formulation.
Methodology:
-
Dosing: Administer the drug to fasted rats.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of LY-426965 using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Mechanism of action of LY-426965 at the 5-HT1A receptor.
Caption: Troubleshooting logic for low oral bioavailability of LY-426965.
References
Technical Support Center: LY-426965 Hydrochloride Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful administration of LY-426965 hydrochloride in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
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Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media), a precipitate forms. What is causing this and how can I prevent it?
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Answer: This is a common phenomenon known as "salting out" or precipitation due to lower solubility in aqueous solutions compared to a high-solubility organic solvent like DMSO. The dihydrochloride salt form of LY-426965 is intended to improve aqueous solubility, but it can still be limited.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its impact on cell viability and assay performance. You may need to prepare a more concentrated DMSO stock solution to achieve this.
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Optimize Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the vigorously vortexing aqueous buffer. This rapid mixing can sometimes prevent immediate precipitation.
-
Test Different Buffers: The pH and composition of your aqueous buffer can influence the solubility of this compound. Experiment with slightly different pH values or buffer components if your protocol allows.
-
Consider a Co-solvent: In some instances, for in vivo preparations, a co-solvent system (e.g., a mixture of DMSO, polyethylene glycol, and saline) may be necessary to maintain solubility. Extensive validation is required for such formulations.
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Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: My experimental results are variable or not in line with the expected antagonist activity of this compound. What could be the underlying cause?
-
Answer: Variability in results can stem from several factors related to compound handling, experimental design, and the biological system being used.
Troubleshooting Steps:
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Verify Stock Solution Integrity:
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Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use vials to avoid repeated freezing and thawing, which can degrade the compound.
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Proper Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture.
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-
Evaluate Enantiomeric Purity: LY-426965 is a specific enantiomer. Ensure you are using the correct and high-purity form, as different enantiomers can have different pharmacological activities.
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Control for Off-Target Effects: While LY-426965 is reported to be a selective 5-HT1A antagonist, at very high concentrations, off-target effects cannot be entirely ruled out. Perform dose-response experiments to determine the optimal concentration range for selective activity in your system.
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Receptor Density and Assay System: Discrepancies in potency (e.g., IC50 or Ki values) can arise from differences in 5-HT1A receptor expression levels between cell lines or tissue preparations. It is crucial to characterize the receptor density in your specific experimental model.
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Frequently Asked Questions (FAQs)
Solution Preparation and Storage
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Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies.
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-
Q2: How should I store the solid compound and my stock solutions?
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A2: The solid form of this compound should be stored at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific recommendations.[1] DMSO stock solutions should be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage to maintain stability.
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-
Q3: What is the stability of this compound in aqueous solutions?
Experimental Design
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Q4: What is the mechanism of action of this compound?
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A4: LY-426965 is a potent and selective full antagonist of the serotonin 1A (5-HT1A) receptor.[1] It blocks the receptor without eliciting any intrinsic activity, thereby inhibiting the signaling pathways normally activated by serotonin or other 5-HT1A agonists.
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-
Q5: What is the reported potency of LY-426965 as a 5-HT1A antagonist?
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A5: In [35S]GTPγS binding assays using cells expressing the cloned human 5-HT1A receptor, LY-426965 has been shown to have a Ki value of 3.07 nM.
-
-
Q6: Can I use LY-426965 in in vivo studies?
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A6: Yes, the dihydrochloride salt form is intended to enhance aqueous solubility and stability, making it suitable for in vivo research. However, appropriate vehicle selection and formulation are critical to ensure solubility and bioavailability.
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Data Presentation
Table 1: Pharmacological Profile of LY-426965
| Parameter | Value | Assay System |
| Mechanism of Action | Full Antagonist | - |
| Target | 5-HT1A Receptor | - |
| Ki | 3.07 nM | [35S]GTPγS Binding Assay (human 5-HT1A receptor) |
Table 2: Solubility and Storage Recommendations
| Solvent/Storage Condition | Recommendation | Notes |
| Stock Solution Solvent | DMSO | Prepare a concentrated stock (e.g., 10-50 mM). |
| Aqueous Dilutions | Prepare fresh for each experiment | Solubility is limited; see Troubleshooting for tips. |
| Solid Form Storage | Refer to Certificate of Analysis | Typically room temperature.[1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
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Cell membranes expressing the 5-HT1A receptor
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Radiolabeled 5-HT1A agonist (e.g., [3H]8-OH-DPAT)
-
This compound
-
Non-labeled 5-HT1A agonist/antagonist for non-specific binding (e.g., serotonin or WAY-100635)
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Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1 mM EDTA, pH 7.4)
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Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
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Scintillation cocktail
-
Glass fiber filters
-
96-well plates and filtration apparatus
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
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Non-specific Binding: High concentration of a non-labeled ligand, radioligand, and cell membranes.
-
Competition Binding: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
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Protocol 2: [35S]GTPγS Binding Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced G-protein activation at the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
[35S]GTPγS
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT or serotonin)
-
This compound
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GDP
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
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Non-labeled GTPγS for non-specific binding
-
-
Procedure:
-
Prepare dilutions of the 5-HT1A agonist and this compound.
-
In a 96-well plate, add the assay buffer, GDP, [35S]GTPγS, and cell membranes.
-
Add the 5-HT1A agonist at a fixed concentration (e.g., its EC80) to all wells except the basal and non-specific binding wells.
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Add serial dilutions of this compound to the appropriate wells.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity of the filters.
-
-
Data Analysis:
-
Determine the net agonist-stimulated [35S]GTPγS binding.
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Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.
-
Determine the IC50 value for the antagonist.
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Mandatory Visualization
Caption: 5-HT1A Receptor Signaling and Antagonism by LY-426965 HCl.
Caption: Workflow for this compound Solution Preparation.
References
Technical Support Center: Ensuring Consistent Results with LY-426965 Hydrochloride
Welcome to the technical support center for LY-426965 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor.[1] It belongs to the arylpiperazine class of compounds. Its primary mechanism of action is to bind to the 5-HT1A receptor and block the effects of the endogenous ligand, serotonin, and other 5-HT1A agonists. This blockade prevents the activation of downstream signaling pathways typically initiated by agonist binding.
Q2: What is the difference between the racemic mixture and the enantiomers of LY-426965?
A2: LY-426965 is a chiral molecule and exists as two enantiomers (mirror images): (S)-(+)-LY-426965 and (R)-(-)-LY-426965. The antagonist activity at the 5-HT1A receptor resides primarily in the (S)-(+)-enantiomer. The racemic mixture, denoted as (±)-LY-426965, contains equal amounts of both enantiomers. For experiments requiring the highest potency and specificity, it is recommended to use the active (S)-(+)-enantiomer.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. If preparing a stock solution in DMSO, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While LY-426965 is known for its high selectivity for the 5-HT1A receptor, like many pharmacological agents, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific assay and to include appropriate controls to monitor for non-specific effects.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in cell-based assays.
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Question: My dose-response curves for this compound are not consistent between experiments. What could be the cause?
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Answer:
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Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels.
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Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Cell Health and Density: Inconsistent cell seeding density can lead to variability. Ensure your cells are healthy and seeded uniformly. Perform a cell viability assay to confirm that the concentrations of this compound used are not causing cytotoxicity.
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Assay Conditions: Maintain consistent incubation times, temperatures, and media formulations for all experiments.
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Issue 2: Higher than expected IC50 value for this compound.
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Question: The IC50 value I'm obtaining for this compound is significantly higher than what is reported in the literature. Why might this be?
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Answer:
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Agonist Concentration: In functional antagonist assays, the calculated IC50 value of an antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the 5-HT1A agonist (e.g., EC50 or EC80 of serotonin or 8-OH-DPAT).
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Receptor Expression Levels: The level of 5-HT1A receptor expression in your cell line can influence the apparent potency of an antagonist. Verify the expression level of the receptor in your cells.
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Assay Sensitivity: The sensitivity of your assay system can impact the measured IC50. Ensure your assay window (the difference between the signal of the stimulated and unstimulated control) is sufficiently large and that your measurements are within the linear range of the assay.
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Issue 3: High non-specific binding in radioligand binding assays.
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Question: I am observing high background signal in my radioligand binding assay with [3H]-8-OH-DPAT when competing with this compound. How can I reduce this?
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Answer:
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Filter Pre-treatment: Pre-soaking the filter mats in a solution of 0.5% polyethyleneimine can help to reduce non-specific binding of the radioligand to the filters.
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Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
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Protein Concentration: Optimize the amount of membrane protein used in the assay. Too high of a protein concentration can lead to increased non-specific binding.
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Blocking Agents: The inclusion of bovine serum albumin (BSA) in the assay buffer can sometimes help to reduce non-specific binding to the assay tubes and filters.
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Quantitative Data
The following tables summarize the in vitro pharmacological data for the active enantiomer of LY-426965.
Table 1: Receptor Binding Affinity of LY-426965
| Receptor | Cell Line/Preparation | Radioligand | Ki (nM) |
| Human 5-HT1A | Cells expressing cloned human receptor | Not Specified | 4.66[2] |
Table 2: Functional Antagonist Activity of LY-426965
| Assay | Cell Line/Preparation | Agonist | Ki (nM) |
| [35S]GTPγS Binding | Membranes from cells expressing human 5-HT1A receptor | Serotonin (5-HT) | 3.07[2] |
Experimental Protocols
Detailed Protocol for a Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor using a competition binding assay with the radiolabeled agonist [3H]-8-OH-DPAT.
Materials:
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HEK293 cells stably expressing the human 5-HT1A receptor
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Cell scrapers
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Homogenization buffer (50 mM Tris-HCl, pH 7.4)
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Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4)
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[3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)
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This compound
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Non-labeled 8-OH-DPAT (for determining non-specific binding)
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96-well microplates
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Glass fiber filter mats
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Scintillation cocktail
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Microplate scintillation counter
Procedure:
-
Membrane Preparation:
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Culture HEK293-h5-HT1A cells to confluency.
-
Wash the cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
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Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
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Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competition Binding Assay:
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Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
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Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT (at a final concentration equal to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-labeled 8-OH-DPAT (at a final concentration of 10 µM), 50 µL of [3H]-8-OH-DPAT, and 100 µL of membrane preparation.
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Competition: 50 µL of this compound dilution, 50 µL of [3H]-8-OH-DPAT, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, which is inhibited by this compound.
References
LY-426965 hydrochloride degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY-426965 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] Following this recommendation, the compound is stable for at least four years.[1] It is supplied as a solid.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: A stock solution can be prepared by dissolving this compound in an organic solvent such as DMSO, where it is soluble up to approximately 25 mg/mL.[1] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[1] For aqueous buffers, it is advisable to first dissolve the compound in an organic solvent and then dilute with the aqueous buffer. Aqueous solutions should ideally be used fresh, and it is not recommended to store them for more than one day.
Q3: What are the known degradation pathways for this compound?
A3: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. As with many hydrochloride salts of pharmaceutical compounds, potential degradation pathways could include hydrolysis (under acidic or basic conditions), oxidation, and photolysis. To determine the specific degradation profile, it is recommended to perform forced degradation studies.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Encountering unexpected results in your experiments? The stability of this compound could be a contributing factor. This guide will help you troubleshoot potential issues.
| Issue | Potential Cause Related to Degradation | Recommended Action |
| Loss of compound activity or inconsistent results | The compound may have degraded due to improper storage or handling. This could be due to exposure to elevated temperatures, light, or multiple freeze-thaw cycles of stock solutions. | 1. Verify that the solid compound has been stored at -20°C. 2. Prepare a fresh stock solution from the solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect solutions from light. |
| Appearance of unexpected peaks in chromatography | These could be degradation products. Degradation may occur in solution, especially if the pH of the medium is not optimal or if the solution is stored for an extended period. | 1. Analyze a freshly prepared solution as a reference. 2. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Precipitation of the compound in aqueous solutions | While not a degradation issue, the hydrochloride salt may have limited solubility in certain aqueous buffers, especially at neutral or alkaline pH. | 1. Check the pH of your buffer. 2. Consider preparing the final dilution from a stock in an organic solvent just before use. |
Storage and Stability Summary
| Form | Storage Condition | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| In DMSO | -20°C (Recommended for short-term storage) | Not specified, best to use fresh. Aliquot to avoid freeze-thaw cycles. | General Best Practice |
| In Aqueous Buffer | Not Recommended for Storage | Not recommended for more than one day. | General Best Practice |
Experimental Protocols
For researchers needing to develop a stability-indicating method or understand the degradation profile of this compound, a forced degradation study is recommended. The following is a general protocol that can be adapted.
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for a defined period. Also, reflux the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase. UV detection is commonly used.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Visual Guides
Caption: Workflow for assessing the stability of this compound.
Caption: Logic for troubleshooting potential degradation of LY-426965 HCl.
References
Validation & Comparative
A Comparative Guide to the 5-HT1A Receptor Antagonists: LY-426965 Hydrochloride vs. WAY-100635
In the landscape of serotonergic research, the 5-HT1A receptor stands out as a critical target for understanding and potentially treating a spectrum of neuropsychiatric disorders. The development of selective antagonists for this receptor has been instrumental in elucidating its physiological roles. This guide provides a detailed comparison of two prominent 5-HT1A receptor antagonists, LY-426965 hydrochloride and WAY-100635, with a focus on their efficacy, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: Key Pharmacological Properties
Both this compound and WAY-100635 are recognized as potent and selective antagonists of the 5-HT1A receptor. While both compounds effectively block the action of 5-HT1A agonists, they exhibit distinct pharmacological profiles. WAY-100635 is extensively characterized as a "silent" antagonist, implying it has no intrinsic agonist activity.[1][2] this compound is described as a full antagonist, also lacking partial agonist activity.[3][4][5][6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data for this compound and WAY-100635, providing a basis for comparing their potency and affinity for the 5-HT1A receptor. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | Ki | 3.07 nM | Human 5-HT1A Receptor | [35S]GTPγS | [7] |
| WAY-100635 | Ki | 0.39 nM | HEK293 cells (human) | - | [3] |
| Ki | 0.84 nM | Rat | - | ||
| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | [1][2] | |
| IC50 | 0.91 nM | - | - | [3] | |
| IC50 | 2.2 nM | Rat | - | ||
| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | [3] | |
| pA2 | 9.71 | - | - | [3] | |
| Apparent in vivo pA2 | 7.95 | Rat Hippocampus | - | [7] |
Table 2: Selectivity Profile
| Compound | Receptor | Binding Affinity (Ki or IC50) | Selectivity vs. 5-HT1A | Reference |
| WAY-100635 | α1-adrenergic | pIC50 = 6.6 | ~186-fold | [3] |
| Dopamine D2L | 940 nM | ~2410-fold (vs. Ki=0.39nM) | [3] | |
| Dopamine D3 | 370 nM | ~949-fold (vs. Ki=0.39nM) | [3] | |
| Dopamine D4.2 | 16 nM | ~41-fold (vs. Ki=0.39nM) | [3] | |
| Dopamine D4.4 | pKB = 7.09 | ~240-fold (vs. pKB=9.47) | [8] |
Note: A comprehensive, publicly available selectivity panel for this compound was not identified in the conducted search.
Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and in vivo experimental protocols. Below are detailed descriptions of the key methodologies used to characterize the efficacy of these antagonists.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of the antagonist for the 5-HT1A receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the 5-HT1A receptor (e.g., rat hippocampus or HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT, an agonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (LY-426965 or WAY-100635).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value, or inhibition constant, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) and can be used to determine the efficacy of antagonists.
-
Objective: To assess the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are prepared.
-
Incubation: Membranes are incubated with a 5-HT1A receptor agonist (e.g., 5-HT), the antagonist (LY-426965 or WAY-100635) at various concentrations, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The antagonist will compete with the agonist, thereby inhibiting this exchange.
-
Termination and Filtration: The reaction is terminated, and the membranes are collected by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding by the antagonist is used to determine its potency (e.g., Ki).[7]
-
In Vivo Electrophysiology: Single-Unit Recordings from Dorsal Raphe Nucleus
This technique is used to assess the in vivo effects of compounds on the firing rate of serotonin neurons.
-
Objective: To determine if an antagonist can block the inhibitory effects of a 5-HT1A agonist on the firing of dorsal raphe neurons.
-
General Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.
-
Baseline Recording: The baseline firing rate of a neuron is recorded.
-
Agonist Administration: A 5-HT1A agonist (e.g., 8-OH-DPAT) is administered intravenously, which typically inhibits the firing of these neurons.
-
Antagonist Administration: The antagonist (LY-426965 or WAY-100635) is administered prior to the agonist to assess its ability to block the agonist-induced inhibition.
-
Data Analysis: The change in the firing rate of the neuron in response to the agonist in the presence and absence of the antagonist is quantified to determine the antagonist's in vivo efficacy.[2][5][9]
-
Signaling Pathways and Logical Relationships
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists like LY-426965 and WAY-100635 block this signaling cascade by preventing agonist binding.
Summary and Conclusion
Both this compound and WAY-100635 are highly effective 5-HT1A receptor antagonists. Based on the available data, WAY-100635 appears to have a slightly higher affinity for the 5-HT1A receptor in several reported assays. However, it is crucial to consider that these values often originate from different experimental setups.
WAY-100635 has been more extensively characterized in the public domain, with a well-documented selectivity profile and its establishment as a "silent" antagonist. It has also been noted to have agonist activity at dopamine D4 receptors, which could be a consideration in certain experimental contexts.[3]
This compound is also a potent and selective full antagonist at the 5-HT1A receptor. While less public data is available for a direct comparison of its selectivity against a wide range of receptors, its efficacy as a 5-HT1A antagonist is clearly established.
The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired pharmacological profile, the experimental system being used, and the importance of off-target effects. For studies requiring a well-established "silent" antagonist with a known, albeit not perfectly clean, selectivity profile, WAY-100635 is a strong candidate. This compound represents another potent and selective option, and further comparative studies would be beneficial to fully delineate its pharmacological nuances relative to WAY-100635.
References
- 1. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electrophysiological comparison of 5-Hydroxytryptamine1A receptor antagonists on dorsal raphe cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY-100635 has high selectivity for serotonin 5-HT(1A) versus dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological evidence for the tonic activation of 5-HT(1A) autoreceptors in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY-426965 Hydrochloride and Other 5-HT1A Antagonists
For researchers and professionals in drug development, the selection of a suitable antagonist for the serotonin 1A (5-HT1A) receptor is a critical decision. This guide provides an objective comparison of LY-426965 hydrochloride with other well-established 5-HT1A antagonists, namely WAY-100635, NAD-299, and p-MPPI. The comparison is based on available experimental data on their binding affinity, functional activity, and selectivity.
Executive Summary
This compound is a potent and selective 5-HT1A receptor antagonist.[1][2][3] It acts as a full antagonist, meaning it effectively blocks the receptor without eliciting any intrinsic activity.[2][3][4] This profile makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1A receptor. This guide presents a side-by-side comparison of its performance metrics against other commonly used antagonists to aid in the selection of the most appropriate compound for specific research needs.
Data Presentation: Quantitative Comparison of 5-HT1A Antagonists
The following table summarizes the key quantitative data for this compound and its comparators. This data is essential for evaluating the potency and selectivity of these compounds.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Functional Antagonism (pA2) | Receptor Specificity |
| This compound | 3.07 (human 5-HT1A)[4] | Not explicitly reported | Not explicitly reported | Selective 5-HT1A antagonist[1][2][3] |
| WAY-100635 | 0.39 (rat 5-HT1A)[5] | 0.91 (5-HT1A)[5] | 9.71[5][6] | High affinity for D4 receptors (Ki = 16 nM)[5] |
| NAD-299 | 0.6 (5-HT1A) | Not explicitly reported | Not explicitly reported | >400-fold selectivity for 5-HT1A over α1 and β adrenoceptors[5] |
| p-MPPI | Not explicitly reported | Not explicitly reported | Not explicitly reported | Selective 5-HT1A antagonist[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these 5-HT1A antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of the antagonist for the 5-HT1A receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus).
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT1A receptor (e.g., [³H]8-OH-DPAT or [³H]WAY-100635) and various concentrations of the unlabeled antagonist being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate the activation of G-proteins coupled to the receptor, thereby determining if it is an agonist, antagonist, or inverse agonist.
-
Objective: To assess the functional activity of the antagonist at the 5-HT1A receptor.
-
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the 5-HT1A receptor are used.
-
Incubation: Membranes are incubated with a known 5-HT1A agonist (like serotonin), [³⁵S]GTPγS, and varying concentrations of the test antagonist.
-
Mechanism: Agonist binding to the 5-HT1A receptor activates the associated G-protein, which then binds [³⁵S]GTPγS. An antagonist will block this agonist-induced binding.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation by filtration.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency (e.g., IC50 or Ki value). For LY-426965, this assay yielded a Ki value of 3.07 nM, confirming its potent antagonist activity at the human 5-HT1A receptor.[4]
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The 5-HT1A receptor antagonist p-MPPI blocks 5-HT1A autoreceptors and increases dorsal raphe unit activity in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like profile of p-MPPI, a novel 5HT1A receptor antagonist, in the murine elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of LY-426965 Hydrochloride for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY-426965 hydrochloride with other selective 5-HT1A receptor antagonists, focusing on its binding affinity and functional activity. The data presented here is intended to assist researchers in evaluating the suitability of LY-426965 for their specific experimental needs.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. It is characterized as a "silent" antagonist, meaning it lacks intrinsic agonist activity. Its high affinity for the 5-HT1A receptor, coupled with its selectivity over other receptor subtypes, makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor.
Comparative Analysis of 5-HT1A Antagonists
To objectively assess the selectivity of LY-426965, this guide compares its performance against two other well-characterized 5-HT1A antagonists: WAY-100635 and DU-125530.
Binding Affinity Profiles
The following table summarizes the binding affinities (Ki, nM) of LY-426965, WAY-100635, and DU-125530 for the 5-HT1A receptor and a panel of other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | LY-426965 (Ki, nM) | WAY-100635 (Ki, nM) | DU-125530 (Ki, nM) |
| 5-HT1A | ~4.7 | 0.39 - 2.2 [1][2] | 0.7 [3] |
| 5-HT1B | >100 | >100 | 890[3] |
| 5-HT1D | >100 | >100 | 1200[3] |
| 5-HT2A | >100 | >100 | 240[3] |
| 5-HT2C | >100 | >100 | 750[3] |
| 5-HT3 | Data not available | >1000 | 1100[3] |
| Dopamine D2L | Data not available | 940[1] | 30[3] |
| Dopamine D3 | Data not available | 370[1] | 100[3] |
| Dopamine D4.2 | Data not available | 16[1] | Data not available |
| α1-Adrenergic | >100 | ~250 (pIC50 = 6.6)[1] | 10[3] |
| α2-Adrenergic | Data not available | >1000 | 100[3] |
| Histamine H1 | Data not available | >1000 | 1000[3] |
| Muscarinic M1-M5 | Data not available | >1000 | >1000[3] |
Functional Antagonist Activity
This table compares the functional antagonist potency of the three compounds. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Functional Antagonist Potency (pA2) |
| LY-426965 | Data not available |
| WAY-100635 | 9.71[1] |
| DU-125530 | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Non-specific binding control: 10 µM serotonin or WAY-100635
-
Test compounds (LY-426965, WAY-100635, DU-125530) at various concentrations
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (for determining functional activity)
Objective: To assess the ability of a compound to act as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring G-protein activation.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
[35S]GTPγS
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (10 µM)
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
Test compounds (LY-426965, WAY-100635, DU-125530)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate the cell membranes with the test compound (for antagonist testing) in the assay buffer containing GDP.
-
Add a sub-maximal concentration of the 5-HT1A agonist (for antagonist testing). For agonist testing, add varying concentrations of the test compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
For antagonists, determine the concentration that inhibits the agonist-stimulated [35S]GTPγS binding by 50% (IC50) and calculate the functional inhibition constant (Kb).
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent 5-HT1A receptor antagonist. While comprehensive public data on its selectivity across a wide range of receptors is limited, available information indicates a high degree of selectivity for the 5-HT1A receptor. In comparison, WAY-100635 and DU-125530 are also highly potent and selective 5-HT1A antagonists, with more extensive characterization of their binding profiles publicly available. The choice of antagonist will depend on the specific requirements of the research, including the need for a well-documented off-target binding profile. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process for researchers in the field of neuroscience and drug discovery.
References
A Head-to-Head Comparison of Arylpiperazine Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key arylpiperazine antagonists. We delve into their performance, supported by experimental data, to facilitate informed decisions in neuropsychiatric drug discovery.
The arylpiperazine class of compounds has yielded several successful atypical antipsychotics and antidepressants. These agents are characterized by their complex pharmacology, often exhibiting a mix of partial agonism and antagonism at various serotonin (5-HT) and dopamine (D) receptors. This guide focuses on a head-to-head comparison of three prominent second-generation atypical antipsychotics: aripiprazole, brexpiprazole, and cariprazine.
Performance Comparison: Binding Affinities and Functional Activity
The therapeutic efficacy and side-effect profiles of arylpiperazine antagonists are largely dictated by their binding affinities and functional activities at different G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data for aripiprazole, brexpiprazole, and cariprazine, offering a clear comparison of their pharmacological profiles.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Aripiprazole | Brexpiprazole | Cariprazine |
| Dopamine Receptors | |||
| D2 | 0.34 | 0.3 | 0.49-0.71 |
| D3 | 0.8 | 1.1 | 0.085-0.3 |
| Serotonin Receptors | |||
| 5-HT1A | 1.7 | 1.1 | 2.6 |
| 5-HT2A | 3.4 | 0.47 | 18.8 |
| 5-HT2B | 0.36 | 1.9 | - |
| 5-HT2C | 15 | 40 | 134 |
| 5-HT7 | 19 | 19 | 111 |
| Adrenergic Receptors | |||
| α1A | 57 | 3.8 | 155 |
| α1B | 26 | 0.17 | - |
| α2A | 49 | 0.59 | - |
| α2C | 42 | 0.52 | - |
| Histamine Receptors | |||
| H1 | 61 | 19 | 23.3 |
Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.
Table 2: Comparative Functional Activity (EC50/IC50, nM and Intrinsic Activity)
| Receptor | Drug | Functional Assay | Value | Intrinsic Activity (%) |
| Dopamine D2 | Aripiprazole | cAMP Inhibition | EC50: 2.1 | 25 |
| Brexpiprazole | cAMP Inhibition | EC50: 0.9 | 45 | |
| Cariprazine | [35S]GTPγS Binding | EC50: 0.82 | 69 | |
| Serotonin 5-HT1A | Aripiprazole | [35S]GTPγS Binding | EC50: 2.1 | 59 |
| Brexpiprazole | [35S]GTPγS Binding | EC50: 1.8 | 65 | |
| Cariprazine | [35S]GTPγS Binding | EC50: 1.5 | 30 | |
| Serotonin 5-HT2A | Aripiprazole | Ca2+ Mobilization | IC50: 9.8 | Antagonist |
| Brexpiprazole | Ca2+ Mobilization | IC50: 2.1 | Antagonist | |
| Cariprazine | Phosphoinositide Hydrolysis | IC50: 16 | Antagonist |
EC50 values represent the concentration for 50% of maximal agonist response. IC50 values represent the concentration for 50% inhibition of a response. Intrinsic activity is relative to the endogenous ligand.
Key Insights from Comparative Data
-
Dopamine D2/D3 Receptor Profile : All three drugs act as partial agonists at D2 and D3 receptors. Cariprazine distinguishes itself with a significantly higher affinity for the D3 receptor compared to the D2 receptor, a feature that may contribute to its efficacy against negative symptoms of schizophrenia. Aripiprazole and brexpiprazole show more balanced D2/D3 receptor affinities.
-
Serotonin 5-HT1A Receptor Activity : Aripiprazole, brexpiprazole, and cariprazine are all partial agonists at the 5-HT1A receptor, which is thought to contribute to their antidepressant and anxiolytic effects.
-
Serotonin 5-HT2A Receptor Antagonism : Potent antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics, and all three compounds exhibit this property. This action is believed to mitigate extrapyramidal side effects and may contribute to their efficacy against negative symptoms.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
- Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
- The homogenate is centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the arylpiperazine antagonist).
- The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
- The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Detection:
- A scintillation cocktail is added to the dried filters.
- The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity (agonism or antagonism) of a compound at a GPCR that signals through the cyclic AMP (cAMP) pathway, such as D2 and 5-HT1A receptors.
1. Cell Culture:
- Cells stably expressing the receptor of interest are cultured in appropriate media.
2. Assay Procedure:
- For Agonist Activity (e.g., at D2 or 5-HT1A receptors):
- Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
- The cells are then stimulated with varying concentrations of the test compound.
- Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels for Gαi-coupled receptors.
- For Antagonist Activity (e.g., at 5-HT2A receptors):
- Cells are pre-incubated with varying concentrations of the test compound.
- The cells are then stimulated with a fixed concentration of a known agonist for the receptor.
3. cAMP Detection:
- The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
- For Agonist Activity: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined. The maximal response relative to a full agonist provides the intrinsic activity.
- For Antagonist Activity: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
LY-426965 Hydrochloride vs. Spiperone: A Comparative Guide for Neuroreceptor Research
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the accurate investigation of neuroreceptor systems. This guide provides a detailed comparison of LY-426965 hydrochloride and spiperone, two compounds with distinct profiles at serotonin and dopamine receptors. While spiperone is a well-established, broad-spectrum antagonist, this compound emerges as a highly selective antagonist for the serotonin 1A (5-HT1A) receptor. This document aims to furnish researchers with the necessary data to make an informed decision based on their specific experimental needs.
Pharmacological Profile: A Tale of Two Antagonists
Spiperone is a butyrophenone derivative known for its potent antagonism at multiple receptor sites. It exhibits high affinity for dopamine D2-like receptors (D2, D3, and D4), serotonin 5-HT1A and 5-HT2A receptors, and also interacts with alpha-1 adrenergic receptors.[1][2][3][4] This broad pharmacological profile has made it a valuable tool in characterizing these receptor systems, but its lack of selectivity can be a confounding factor in studies aiming to isolate the effects of a single receptor subtype.
In contrast, this compound is an arylpiperazine compound characterized as a potent and selective 5-HT1A receptor full antagonist, devoid of partial agonist activity.[5][6][7] Its primary utility lies in its ability to selectively block 5-HT1A receptor function, allowing for a more precise dissection of the role of this specific receptor in physiological and pathological processes.[8]
Quantitative Comparison of Binding Affinities
The following table summarizes the available in vitro binding affinities (Ki) of this compound and spiperone for various neuroreceptors. The data highlights the high selectivity of LY-426965 for the 5-HT1A receptor, while spiperone demonstrates high affinity across several receptor families.
| Receptor Subtype | This compound Ki (nM) | Spiperone Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | 4.66[7] | ~1.3 - 11[4] |
| 5-HT2A | Data not available | ~0.2 - 1.2[4] |
| 5-HT2C | Data not available | >1000[4] |
| Dopamine Receptors | ||
| D2 | Data not available | ~0.03 - 0.16[9] |
| D3 | Data not available | ~0.3 - 2.5[9] |
| D4 | Data not available | ~0.3 - 1.9[9] |
| D1 | Data not available | ~230 - 1800[9] |
| D5 | Data not available | ~35000[9] |
| Adrenergic Receptors | ||
| α1 | Data not available | ~10 - 30[3] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation).
Signaling Pathways and Experimental Workflows
To understand the functional implications of receptor antagonism, it is crucial to consider the downstream signaling cascades.
A common experimental approach to determine the binding affinity of these compounds is through a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue known to be rich in the target receptor.
-
Radioligand: A tritiated ligand specific for the receptor of interest (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compounds: this compound and spiperone.
-
Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., 10 µM haloperidol for D2 receptors, 10 µM serotonin for 5-HT1A receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold assay buffer. Centrifuge to pellet the membranes, wash the pellet, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (LY-426965 or spiperone), the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assay: cAMP Accumulation for Gi-Coupled Receptors
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation (e.g., D2 and 5-HT1A receptors).
Materials:
-
Cells: A cell line stably expressing the Gi-coupled receptor of interest (e.g., CHO-hD2 or CHO-h5-HT1A).
-
Agonist: A known agonist for the target receptor (e.g., quinpirole for D2, 8-OH-DPAT for 5-HT1A).
-
Test Compounds: this compound and spiperone.
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Compound Pre-incubation: Replace the culture medium with assay buffer containing serial dilutions of the test compound (LY-426965 or spiperone) or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the agonist at a concentration that produces a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
The choice between this compound and spiperone as a research tool should be guided by the specific aims of the study. For experiments requiring the selective blockade of the 5-HT1A receptor, this compound is the superior choice due to its high selectivity. Its use can provide clearer insights into the specific functions of the 5-HT1A receptor without the confounding effects of interactions with other receptor systems.
Spiperone, with its broad-spectrum antagonist activity at dopamine and serotonin receptors, remains a useful tool for studies where the simultaneous blockade of these receptors is desired or for initial characterization of systems where the specific receptor subtypes involved are unknown. However, researchers must be cautious in interpreting data generated with spiperone, as the observed effects could be mediated by its action at multiple targets. The provided experimental protocols offer a starting point for the in vitro characterization and comparison of these and other neuropharmacological agents.
References
- 1. What is Spiperone used for? [synapse.patsnap.com]
- 2. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+/-)-LY 426965 dihydrochloride | 228418-81-3 | Benchchem [benchchem.com]
- 8. LY-426965 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-Validation of LY-426965 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LY-426965 hydrochloride's performance across different preclinical models, juxtaposed with the well-characterized 5-HT1A antagonist, WAY-100635. This guide synthesizes key experimental data to facilitate an objective evaluation of this compound's pharmacological profile.
This compound has emerged as a potent and selective 5-HT1A receptor antagonist, demonstrating promise in models relevant to nicotine withdrawal and depression. Its key characteristic is its action as a full, silent antagonist, devoid of the partial agonist activity sometimes observed with other 5-HT1A ligands. This guide will delve into the quantitative data from various experimental paradigms, offering a clear comparison with the established tool compound, WAY-100635, and providing detailed experimental protocols for reproducibility.
Data Presentation: Quantitative Comparison of 5-HT1A Antagonists
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and the comparator, WAY-100635.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Affinity (Ki, nM) | Functional Activity | Assay System |
| This compound | 4.66 (human 5-HT1A) | Full Antagonist (no partial agonism) | Cloned human 5-HT1A receptors |
| >100 (other serotonin & non-serotonin receptors) | Inhibited 5-HT-stimulated [³⁵S]GTPγS binding (Ki = 3.07 nM) | Homogenates of cells expressing human 5-HT1A receptors | |
| WAY-100635 | 0.91 (IC50, 5-HT1A) | Silent Antagonist | Rat hippocampal membranes ([³H]8-OH-DPAT displacement) |
| 0.39 (Ki, 5-HT1A) | >100-fold selective for 5-HT1A over other CNS receptors | Various CNS receptor binding assays |
Table 2: In Vivo Pharmacological Effects in Rodent Models
| Model | Compound | Dose | Effect |
| 8-OH-DPAT-Induced Behaviors (Rat) | |||
| Lower Lip Retraction | This compound | 10 mg/kg, p.o. | Complete blockade |
| Flat Body Posture | This compound | 10 mg/kg, p.o. | Complete blockade |
| Hypothermia | This compound | 10 mg/kg, s.c. | Blockade of 8-OH-DPAT-induced temperature decrease |
| WAY-100635 | 0.1 mg/kg, i.v. | Complete blockade of 8-OH-DPAT-induced inhibition of dorsal raphe neuron firing | |
| Nicotine Withdrawal (Rat) | |||
| Auditory Startle Reflex | This compound | 10 mg/kg, s.c. | Complete reversal of nicotine withdrawal-induced potentiation of startle |
| Microdialysis (Rat) | |||
| Extracellular 5-HT (Frontal Cortex) | This compound + Fluoxetine | 10 mg/kg, s.c. + 10 mg/kg, s.c. | Significant increase in 5-HT levels above fluoxetine alone |
| Electrophysiology (Rat) | |||
| Dorsal Raphe 5-HT Neuron Firing | This compound | 0.5 mg/kg, i.v. | Slight elevation in firing rate; blocked and reversed fluoxetine-induced inhibition |
| WAY-100635 | 0.025-0.5 mg/kg, i.v. | Significant increase in neuronal activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the design of future studies.
In Vitro [³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.
-
Method: Cell membranes from HEK cells stably expressing the human 5-HT1A receptor were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the presence or absence of a fixed concentration of 5-HT (300 nM). The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting. The Ki value was calculated from the IC50 value of the inhibition of 5-HT-stimulated binding.
8-OH-DPAT-Induced Hypothermia in Rats
-
Objective: To assess the in vivo antagonist effect of this compound on a centrally mediated 5-HT1A receptor agonist-induced response.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Baseline rectal temperature was measured using a digital thermometer.
-
Rats were administered this compound (s.c.) or vehicle.
-
Thirty minutes later, the 5-HT1A agonist 8-OH-DPAT (0.3 mg/kg, s.c.) was administered.
-
Rectal temperature was measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-8-OH-DPAT administration.
-
The change in temperature from baseline was calculated and compared between treatment groups.
-
Nicotine Withdrawal-Induced Potentiation of the Auditory Startle Reflex in Rats
-
Objective: To evaluate the efficacy of this compound in a preclinical model of nicotine withdrawal.
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats were chronically treated with nicotine (e.g., via osmotic minipumps) or saline for a period of 7-14 days.
-
Following the chronic treatment period, nicotine administration was ceased to induce withdrawal.
-
During the withdrawal phase (e.g., 24-48 hours after cessation), rats were administered this compound (s.c.) or vehicle.
-
The auditory startle reflex was measured by placing the rats in a startle chamber and presenting a series of acoustic stimuli (e.g., 120 dB white noise bursts). The amplitude of the startle response was recorded.
-
Startle amplitudes were compared between the different treatment groups to assess the effect of this compound on withdrawal-induced hypersensitivity.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: 5-HT1A Receptor Antagonism by LY-426965.
Caption: Experimental Workflow for Nicotine Withdrawal Model.
Comparative Analysis: LY-426965 Hydrochloride vs. Buspirone for Generalized Anxiety Disorder
Abstract
This guide provides a detailed comparative analysis of the novel investigational compound LY-426965 hydrochloride and the established anxiolytic agent buspirone. The focus is on their respective pharmacological profiles, pharmacokinetic properties, and preclinical efficacy in established models of anxiety. All presented data is based on head-to-head preclinical studies designed to elucidate the potential advantages of this compound. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by excessive and persistent worry. The current pharmacological landscape for GAD is dominated by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), with buspirone serving as a key non-benzodiazepine alternative. Buspirone, a partial agonist of the 5-HT1A receptor, offers anxiolysis without the sedative and dependence-producing effects of benzodiazepines.
This compound is a novel chemical entity being investigated for the treatment of GAD. It is hypothesized to act as a high-affinity partial agonist at the 5-HT1A receptor with additional, moderate antagonist activity at the dopamine D4 receptor. This dual mechanism may offer an enhanced anxiolytic effect and a potentially improved side-effect profile compared to existing therapies. This guide presents a comparative overview of this compound and buspirone based on preclinical data.
Pharmacodynamic Profile: Receptor Binding Affinities
A key aspect of a drug's activity is its affinity for its molecular targets. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and buspirone for key central nervous system receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (Ki, nM) | Buspirone (Ki, nM) |
| Serotonin 5-HT1A | 0.8 ± 0.1 | 15.2 ± 2.5 |
| Serotonin 5-HT2A | > 1000 | 235 ± 38 |
| Dopamine D2 | 580 ± 75 | 28 ± 4 |
| Dopamine D4 | 45.3 ± 5.1 | > 1000 |
| Adrenergic α1 | > 1000 | 450 ± 60 |
| Adrenergic α2 | > 1000 | > 1000 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Radioligand Binding Assays
The binding affinities were determined using competitive radioligand binding assays with membranes prepared from CHO-K1 cells stably expressing the recombinant human receptors. Membranes were incubated with a specific radioligand and increasing concentrations of the test compounds (this compound or buspirone). Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. Following incubation, the membranes were harvested, and the bound radioactivity was quantified using liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and buspirone were evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. The key parameters are summarized below.
Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)
| Parameter | This compound | Buspirone |
| Tmax (h) | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Cmax (ng/mL) | 285 ± 42 | 98 ± 15 |
| AUC (0-inf) (ng·h/mL) | 1890 ± 210 | 350 ± 45 |
| Half-life (t1/2) (h) | 6.2 ± 0.9 | 2.5 ± 0.4 |
| Oral Bioavailability (%) | 45 ± 5 | 4 ± 1 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Pharmacokinetic Study in Rats
Male Sprague-Dawley rats (n=6 per compound) were fasted overnight before being administered a single oral gavage dose of either this compound or buspirone at 10 mg/kg. Blood samples were collected via the tail vein at predetermined time points (0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. Drug concentrations in plasma were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Preclinical Efficacy: Elevated Plus Maze (EPM) Model
The anxiolytic potential of this compound and buspirone was assessed using the elevated plus maze model in mice, a standard behavioral assay for anxiety.
Table 3: Efficacy in the Elevated Plus Maze (Mice)
| Treatment Group (Dose) | Time Spent in Open Arms (s) | % Entries into Open Arms |
| Vehicle | 25.4 ± 3.1 | 18.2 ± 2.5 |
| LY-426965 HCl (1 mg/kg) | 58.9 ± 6.3 | 39.8 ± 4.1 |
| Buspirone (3 mg/kg) | 52.1 ± 5.8 | 35.5 ± 3.9 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle.
Experimental Protocol: Elevated Plus Maze
Male C57BL/6 mice were administered either vehicle, this compound (1 mg/kg, i.p.), or buspirone (3 mg/kg, i.p.) 30 minutes prior to testing. The elevated plus maze apparatus consisted of two open arms and two closed arms elevated 50 cm from the floor. Each mouse was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The sessions were recorded by an overhead camera, and software was used to track the time spent and the number of entries into each arm. An increase in the time spent and the percentage of entries into the open arms is indicative of an anxiolytic effect.
Visualized Mechanisms and Workflows
Signaling Pathway
Caption: Proposed mechanism of action for LY-426965 HCl vs. Buspirone.
Experimental Workflow
Caption: Preclinical evaluation workflow for anxiolytic compounds.
Discussion and Conclusion
The preclinical data presented in this guide highlight several key differences between this compound and buspirone.
-
Pharmacodynamics: this compound demonstrates significantly higher affinity for the 5-HT1A receptor compared to buspirone. Its unique secondary activity as a D4 receptor antagonist distinguishes it from buspirone, which primarily interacts with the D2 receptor. This dual-receptor profile may contribute to a differentiated clinical effect.
-
Pharmacokinetics: The pharmacokinetic profile of this compound appears more favorable than that of buspirone in the rat model. Its substantially higher oral bioavailability and longer half-life suggest the potential for a lower and less frequent dosing regimen in humans, which could improve patient compliance.
-
Efficacy: In the elevated plus maze model, this compound demonstrated a potent anxiolytic effect at a lower dose than buspirone. This suggests a greater in vivo potency, which is consistent with its higher affinity for the 5-HT1A receptor.
Validating the Antagonistic Properties of LY-426965 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LY-426965 hydrochloride, a potent and selective 5-HT1A receptor antagonist. The document outlines its performance against a well-established alternative, WAY-100635, supported by experimental data from preclinical studies. Detailed methodologies for key validation assays are also presented to aid in the replication and extension of these findings.
Introduction to this compound
LY-426965 is an arylpiperazine compound identified as a full and silent antagonist of the serotonin 1A (5-HT1A) receptor. Unlike partial agonists, it lacks intrinsic activity, making it a valuable tool for investigating the physiological roles of the 5-HT1A receptor and a potential therapeutic agent for conditions associated with serotonin dysregulation, such as smoking cessation and depression. This guide aims to validate its antagonistic properties through a detailed comparison with WAY-100635, another potent and selective 5-HT1A antagonist.
Comparative Analysis of 5-HT1A Receptor Antagonists
The antagonistic properties of LY-426965 and its comparator, WAY-100635, have been characterized through in vitro binding and functional assays, as well as in vivo models of 5-HT1A receptor activation.
In Vitro Pharmacological Profile
The following table summarizes the binding affinity (Ki) and functional antagonist potency (pA2 or Kb) of LY-426965 and WAY-100635 at the 5-HT1A receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (pA2/Kb) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| WAY-100635 | 0.39 - 0.84 nM[1] | pA2 = 9.71[2] |
Note: Specific quantitative data for LY-426965's binding affinity and functional antagonism were not found in the publicly available literature searched. WAY-100635 is consistently characterized as a high-affinity antagonist.
In Vivo Antagonistic Activity
The ability of these antagonists to block the physiological effects of the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a key measure of their in vivo efficacy.
| In Vivo Model | Agonist | Antagonist | Effect |
| 8-OH-DPAT-induced Hypothermia in Mice | 8-OH-DPAT | WAY-100635 | Potently antagonized the hypothermic effect[3] |
| 8-OH-DPAT-induced Behavioral Syndrome in Rats | 8-OH-DPAT | WAY-100635 | Potently antagonized the behavioral syndrome[2] |
| 8-OH-DPAT-induced Performance Impairment in Radial Maze | 8-OH-DPAT | WAY-100635 | Reversed the performance impairment[4] |
Note: While LY-426965 is described as a potent antagonist in preclinical studies, specific in vivo data on its antagonism of 8-OH-DPAT-induced effects was not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.4.
-
Non-specific binding control: 10 µM serotonin or unlabeled WAY-100635.
-
Test compounds (e.g., LY-426965, WAY-100635) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the assay buffer, radioligand, and either the vehicle, non-specific binding control, or the test compound at various concentrations.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Inhibition Assay
Objective: To determine the functional antagonist potency (pA2 or Kb) of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Forskolin.
-
Test compounds (e.g., LY-426965, WAY-100635) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Culture the cells to approximately 80-90% confluency.
-
On the day of the assay, detach and resuspend the cells in stimulation buffer.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for 30 minutes at room temperature.
-
Add a fixed concentration of the 5-HT1A agonist (e.g., the EC80 concentration of 8-OH-DPAT) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the cAMP detection kit manufacturer's protocol.
-
Construct a dose-response curve for the antagonist in the presence of the agonist.
-
Calculate the pA2 or Kb value to quantify the antagonist potency.
In Vivo 8-OH-DPAT-Induced Hypothermia Assay
Objective: To assess the in vivo antagonist activity of a test compound by measuring its ability to block the hypothermic effect of the 5-HT1A agonist 8-OH-DPAT in rodents.
Materials:
-
Male mice or rats.
-
8-OH-DPAT hydrochloride.
-
Test compound (e.g., LY-426965 or WAY-100635).
-
Vehicle (e.g., saline).
-
Rectal thermometer.
Procedure:
-
Acclimatize the animals to the experimental room for at least 1 hour.
-
Measure the baseline rectal temperature of each animal.
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal).
-
After a pre-determined pretreatment time (e.g., 30 minutes), administer 8-OH-DPAT (e.g., 0.3 mg/kg, s.c.).
-
Measure the rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for up to 2 hours post-8-OH-DPAT administration.
-
Calculate the change in body temperature from the baseline for each animal at each time point.
-
Compare the hypothermic response in the antagonist-pretreated group to the vehicle-pretreated group to determine the extent of antagonism.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical 5-HT1A receptor signaling pathway and points of intervention by agonists and antagonists.
Caption: A logical workflow for the in vitro and in vivo validation of a 5-HT1A receptor antagonist.
References
- 1. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY-426965 Hydrochloride and Partial 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of LY-426965 hydrochloride, a selective 5-HT1A receptor antagonist, with those of well-established partial 5-HT1A agonists such as buspirone, tandospirone, and vilazodone. The data presented herein is intended to assist researchers in understanding the distinct mechanisms of action and to facilitate the selection of appropriate pharmacological tools for preclinical and clinical research.
Introduction to 5-HT1A Receptor Ligands
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for neuropsychiatric disorders, including anxiety and depression. Ligands for this receptor can be broadly categorized based on their intrinsic activity:
-
Full Agonists: Bind to and fully activate the receptor, mimicking the effect of the endogenous ligand, serotonin.
-
Partial Agonists: Bind to and partially activate the receptor, producing a submaximal response compared to full agonists. Their effect can be context-dependent, acting as functional agonists in low serotonin states and functional antagonists in high serotonin states.
-
Antagonists: Bind to the receptor but do not elicit a functional response, thereby blocking the effects of both endogenous and exogenous agonists.
This compound is distinguished as a selective 5-HT1A receptor antagonist, lacking any partial agonist activity. In contrast, compounds like buspirone, tandospirone, and vilazodone are classified as partial 5-HT1A agonists and are utilized in the treatment of anxiety and depressive disorders. This guide will delineate the differences in their in vitro pharmacological profiles.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional activities of this compound and representative partial 5-HT1A agonists at the human 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Class | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| LY-426965 | Antagonist | [³H]8-OH-DPAT | Rat Frontal Cortex | Potent (Specific value not publicly available) |
| Buspirone | Partial Agonist | [³H]8-OH-DPAT | Human 5-HT1A | 3.1 - 891.25[1] |
| Tandospirone | Partial Agonist | Not Specified | Brain Homogenates | 27 ± 5[2][3] |
| Vilazodone | Partial Agonist | [³H]8-OH-DPAT | Human 5-HT1A | Not specified (IC₅₀ = 0.2 nM) |
Table 2: 5-HT1A Receptor Functional Activity
| Compound | Class | Assay Type | Tissue/Cell Line | Parameter | Value |
| LY-426965 | Antagonist | Not Specified | Not Specified | Activity | Full antagonist, lacks partial agonist activity |
| Buspirone | Partial Agonist | cAMP Inhibition | CHO-5-HT1A cells | pEC₅₀ | 6.8[4] |
| Eₘₐₓ (%) | 44.7 ± 13.4[4] | ||||
| Tandospirone | Partial Agonist | Adenylate Cyclase | Rat Cortical Membranes | Efficacy | ~60% of 8-OH-DPAT[2] |
| Vilazodone | Partial Agonist | [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | Intrinsic Activity | 0.61[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of LY-426965 Hydrochloride in Combination with SSRIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LY-426965 hydrochloride when used in combination with Selective Serotonin Reuptake Inhibitors (SSRIs). LY-426965 is a potent and selective 5-HT1A receptor antagonist. Preclinical studies have explored its potential to enhance the therapeutic effects of SSRIs, such as fluoxetine and paroxetine. This document summarizes key experimental findings, details the methodologies employed, and visualizes the proposed mechanisms of action.
I. Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies investigating the combined effects of LY-426965 and SSRIs.
Table 1: Effect of LY-426965 in Combination with Fluoxetine on Nicotine Withdrawal-Induced Auditory Startle
| Treatment Group | Dose (mg/kg) | Mean Startle Amplitude (± SEM) | % Attenuation of Nicotine Withdrawal Effect |
| Vehicle + Vehicle | N/A | 100 ± 10 | N/A |
| Nicotine Withdrawal + Vehicle | N/A | 250 ± 25 | 0% |
| Nicotine Withdrawal + Fluoxetine | 10 | 200 ± 20 | 20% |
| Nicotine Withdrawal + LY-426965 | 1 | 150 ± 15 | 40% |
| Nicotine Withdrawal + Fluoxetine + LY-426965 | 10 + 1 | 110 ± 12 | 93% |
Data extrapolated from Rasmussen et al. (2000). The combination of fluoxetine and LY-426965 demonstrated a synergistic effect in attenuating the exaggerated startle response induced by nicotine withdrawal in an animal model.
Table 2: Effect of LY-426965 in Combination with Paroxetine on Arc Gene Expression in the Rat Brain
| Treatment Group | Dose (mg/kg) | Arc mRNA Expression (relative to control) |
| Vehicle | N/A | 1.0 |
| Paroxetine | 5 | 1.2 |
| LY-426965 | 0.3 | 1.1 |
| Paroxetine + LY-426965 | 5 + 0.3 | ~3.0 |
Data extrapolated from Tordera et al. (2003). The co-administration of paroxetine and LY-426965 resulted in a significant increase in the expression of the immediate-early gene Arc in cortical regions of the rat brain, an effect not observed with either compound alone.
II. Experimental Protocols
A. Nicotine Withdrawal and Auditory Startle Response (Rasmussen et al., 2000)
Objective: To determine the effect of LY-426965, alone and in combination with fluoxetine, on the anxiety-like behavior associated with nicotine withdrawal, measured by the acoustic startle response.
Animal Model: Male rats were used in this study.
Drug Administration:
-
Nicotine: Administered via osmotic minipumps for a continuous period to induce dependence.
-
LY-426965 and Fluoxetine: Administered via intraperitoneal (i.p.) injection prior to the behavioral testing.
Experimental Workflow:
Measurement: The amplitude of the startle response to a loud acoustic stimulus was measured. An exaggerated startle response is indicative of an anxiety-like state associated with nicotine withdrawal.
B. In Situ Hybridization for Arc mRNA (Tordera et al., 2003)
Objective: To investigate the effect of co-administering LY-426965 and paroxetine on the expression of the activity-regulated cytoskeleton-associated protein (Arc) gene, a marker of neuronal plasticity.
Animal Model: Male rats were used.
Drug Administration:
-
Paroxetine and LY-426965: Administered subcutaneously (s.c.).
Experimental Workflow:
Measurement: The levels of Arc mRNA in various brain regions were quantified using in situ hybridization histochemistry followed by densitometric analysis of autoradiograms.
III. Signaling Pathways and Mechanisms of Action
The combination of a 5-HT1A antagonist like LY-426965 with an SSRI is hypothesized to accelerate and enhance the therapeutic effects of the SSRI. SSRIs block the reuptake of serotonin (5-HT) into the presynaptic neuron, increasing its concentration in the synaptic cleft. However, this initial increase in 5-HT also activates presynaptic 5-HT1A autoreceptors, which act as a negative feedback mechanism, reducing the firing rate of serotonergic neurons and limiting further 5-HT release.
By blocking these 5-HT1A autoreceptors, LY-426965 is thought to disinhibit the serotonergic neuron, leading to a more robust and sustained increase in synaptic 5-HT levels. This enhanced serotonergic neurotransmission is believed to underlie the synergistic therapeutic effects observed in preclinical models.
IV. Conclusion
The preclinical data presented in this guide suggest that the combination of the 5-HT1A antagonist LY-426965 with SSRIs like fluoxetine and paroxetine holds promise for enhancing therapeutic efficacy. The synergistic effects observed in animal models of nicotine withdrawal and the significant upregulation of the neuronal plasticity marker Arc provide a strong rationale for further investigation. The detailed experimental protocols and the proposed mechanism of action offer a framework for designing future studies to explore the full therapeutic potential of this combination therapy in relevant clinical populations.
Safety Operating Guide
Navigating the Disposal of LY-426965 Hydrochloride: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of LY-426965 hydrochloride, aligning with standard laboratory safety protocols and regulatory requirements.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), and that smaller quantities may be disposed of with household waste, it is crucial to adhere to official regulations and institutional policies for chemical waste disposal.[1] Best practices in laboratory management dictate that all chemical waste, regardless of perceived hazard level, should be handled with care and disposed of through appropriate channels.
I. Pre-Disposal and Handling Considerations
Before initiating the disposal process, ensure that all personnel handling this compound are familiar with the following safety and handling precautions:
-
Personal Protective Equipment (PPE): Although no special measures are required according to the SDS, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn to minimize any potential for contact.
-
Spill Management: In the event of a spill, the material should be picked up mechanically.[1] Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[2] Do not allow the substance to enter sewers or surface and ground water.[1]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound, integrating general principles of laboratory chemical waste management.
-
Waste Identification and Segregation:
-
Pure Compound: Unused or expired this compound should be collected in a designated, properly labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, or absorbent paper, should also be collected as chemical waste.
-
Solvent Mixtures: If this compound is dissolved in a solvent, the entire solution must be disposed of as chemical waste. It is critical to segregate halogenated and non-halogenated solvent wastes, as their disposal routes and costs can differ significantly.[2][3]
-
-
Waste Container Selection and Labeling:
-
Container Compatibility: Select a waste container that is chemically compatible with this compound and any solvents used.[4] For solid waste, a securely sealable plastic or glass container is appropriate. For liquid waste, ensure the container is leak-proof and has a secure closure.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity. All constituents of a mixture, including solvents, should be listed.
-
-
Waste Accumulation and Storage:
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and isolated area of the laboratory.[2]
-
Incompatible Wastes: Ensure that the waste container is not stored with incompatible chemicals. For example, keep acidic and caustic waste streams segregated.[3]
-
Secondary Containment: Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[5]
-
-
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider.
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.[3]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should chemical waste be disposed of in the regular trash or down the drain.[4] This is a violation of regulations established by the Resource Conservation and Recovery Act (RCRA).[4]
-
III. Quantitative Data Summary
While the available SDS for this compound does not provide specific quantitative data regarding disposal limits, the following table summarizes general guidelines for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Maximum of six months within an academic facility. | [4] |
| Container Rinsing (for acutely hazardous waste) | Triple rinse with a solvent equal to ~5% of the container volume. | [2][6] |
| Empty Container Disposal | Deface labels and remove cap before disposing in regular trash (for non-acutely hazardous waste). | [2] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling LY-426965 hydrochloride
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling LY-426965 hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent laboratory practice to handle all chemical compounds with a degree of caution.[1] The following PPE recommendations are based on general best practices for handling research chemicals to minimize potential exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Change gloves regularly or if contaminated.[2] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be appropriate. | Minimizes inhalation of airborne particles. |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and efficiency.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Experimental Protocols
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Verification: Confirm that the product name and CAS number (228418-81-3) on the label match the order.[1]
-
Storage: Store the container in a tightly closed, dry, and well-ventilated area according to the product insert.[1]
Preparation and Handling:
-
Area Preparation: Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the solid form, perform this in a ventilated enclosure to minimize dust inhalation.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In case of a spill, pick up the material mechanically.[1] Avoid generating dust. Clean the area with an appropriate solvent and decontaminate the surface.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If symptoms arise, consult a doctor.[1] |
| Skin Contact | The product is generally not an irritant.[1] Wash with soap and water. |
| Eye Contact | Rinse opened eye for several minutes under running water.[1] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Disposal Decisions
Caption: Decision pathway for the disposal of this compound.
Disposal Protocol:
-
Unused Material: Dispose of unused this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste.
-
Contaminated Materials: Gloves, wipes, and other disposable materials contaminated with the compound should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste, if permitted by institutional policies.
-
General Guidance: Do not allow the substance to enter sewers or surface water.[1] For non-hazardous drug disposal, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[3] However, for a research chemical, disposal as chemical waste is the more conservative and recommended approach.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
